Danshenxinkun C
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2,8-dimethylphenanthrene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULFFYQZPYLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Danshenxinkun C from Salvia miltiorrhiza: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Danshenxinkun C, a bioactive diterpenoid quinone, from the roots of Salvia miltiorrhiza (Danshen). Due to the limited availability of a specific protocol for this compound, this document outlines a robust, generalized procedure based on established methods for the separation of structurally similar tanshinones from this widely used medicinal plant. The guide includes detailed experimental protocols, quantitative data presented in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction to Salvia miltiorrhiza and its Bioactive Constituents
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Danshen is attributed to a rich diversity of chemical constituents, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.
This compound belongs to the tanshinone family, a class of abietane-type diterpenoids that are characteristic constituents of Salvia species. These compounds, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, have been the subject of extensive research due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. The isolation and purification of individual tanshinones are crucial for detailed pharmacological studies and potential drug development.
Experimental Protocols for Isolation and Purification
The following protocols are a composite of established methods for the isolation of tanshinones from Salvia miltiorrhiza. These steps can be adapted and optimized for the specific target of this compound.
Plant Material and Pre-treatment
Dried roots of Salvia miltiorrhiza are the starting material. The roots should be coarsely powdered to increase the surface area for efficient extraction.
Extraction of Crude Tanshinones
Several methods can be employed for the initial extraction of lipophilic tanshinones from the plant material. Common techniques include solvent extraction with ethanol or ethyl acetate, and supercritical fluid extraction with CO₂.
Protocol: Ethanol Reflux Extraction
-
Maceration and Reflux: A specific quantity of powdered Salvia miltiorrhiza root (e.g., 1 kg) is macerated with 3 volumes of 95% ethanol (e.g., 3 L) at room temperature. The mixture is then subjected to reflux extraction for a defined period (e.g., 2 hours). This process is typically repeated 2-3 times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined ethanol extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 50°C) to yield a crude extract.
Fractionation by Solvent Partitioning
The crude extract is further fractionated to separate the lipophilic tanshinones from the more polar compounds.
Protocol: Liquid-Liquid Extraction
-
Suspension: The concentrated crude extract is suspended in water.
-
Partitioning: The aqueous suspension is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The tanshinones, being lipophilic, will predominantly be found in the less polar fractions (e.g., petroleum ether and ethyl acetate).
-
Concentration: Each fraction is collected and concentrated under reduced pressure to yield the respective crude fractions for further purification.
Chromatographic Purification
The purification of individual tanshinones from the enriched lipophilic fraction is achieved through various chromatographic techniques. A multi-step approach is often necessary to obtain high-purity compounds.
Protocol: Multi-Step Chromatography
-
Silica Gel Column Chromatography (Initial Separation):
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate with increasing polarity (e.g., from 100:0 to 0:100 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors (Rf values).
-
-
Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification):
-
The pooled fractions from the column chromatography are further purified by pTLC on silica gel plates.
-
A suitable solvent system (e.g., petroleum ether-ethyl acetate, 4:1 v/v) is used for development.
-
The bands corresponding to the target compounds are scraped off, and the compounds are eluted with a suitable solvent (e.g., chloroform-methanol, 1:1 v/v).
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):
-
HSCCC is a highly effective technique for the final purification of tanshinones.
-
A two-phase solvent system is selected based on the polarity of the target compound. A common system for tanshinones is n-hexane-ethanol-water.
-
The sample is dissolved in the solvent mixture and injected into the HSCCC instrument for separation, yielding the purified this compound.
-
Structural Characterization
The structure of the isolated this compound is confirmed using various spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the detailed chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the isolation of tanshinones from Salvia miltiorrhiza. These values can serve as a reference for optimizing the isolation of this compound.
Table 1: Extraction Yields of Tanshinones using Different Methods
| Extraction Method | Solvent | Extraction Time | Temperature | Total Tanshinone Yield (%) | Reference |
| Reflux Extraction | 95% Ethanol | 3 x 2 h | Boiling | ~5-7% of crude extract | General Literature |
| Ultrasonic Extraction | Methanol | 3 x 30 min | Room Temp. | Not specified | [1] |
| Supercritical CO₂ | CO₂ with Ethanol | 2 h | 40°C, 20 MPa | ~0.3-0.5% | [1] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Tanshinone Separation
| Target Compound | Solvent System (v/v/v) | Stationary Phase | Mobile Phase | Purity (%) | Reference |
| Danshenxinkun B | n-hexane-ethanol-water (10:7:3) | Upper Phase | Lower Phase | 94.3 | [2] |
| Cryptotanshinone | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 98.8 | [2] |
| Tanshinone I | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 93.5 | [2] |
| Tanshinone IIA | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 96.8 | [2] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Signaling Pathway: Anti-inflammatory Action of Tanshinones
Tanshinones, such as cryptotanshinone, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.
Conclusion
The isolation of this compound from Salvia miltiorrhiza is a multi-step process that requires careful optimization of extraction and purification techniques. This guide provides a comprehensive framework for researchers to develop a robust protocol for obtaining this and other related tanshinones for further pharmacological investigation. The detailed methodologies, quantitative data, and visual diagrams presented herein are intended to facilitate the efficient and successful isolation of these promising bioactive compounds. As research into the therapeutic potential of individual tanshinones continues, the development of standardized and scalable isolation procedures will be of paramount importance for advancing drug discovery efforts.
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza and Tanshinone IIA reduce endothelial inflammation and atherosclerotic plaque formation through inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Structure of Danshenxinkun C: A Gap in the Phytochemical Landscape of Danshen
Researchers and drug development professionals delving into the diverse chemical constituents of Salvia miltiorrhiza (Danshen) will find a wealth of information on a variety of diterpenoids, yet a comprehensive structural characterization of a specific compound, Danshenxinkun C, remains conspicuously absent from the current scientific literature. While its siblings, Danshenxinkun A, B, and D, have been isolated and their structures elucidated, this compound remains an enigma, presenting a notable knowledge gap in the phytochemical profile of this vital medicinal herb.
Danshen, a cornerstone of traditional Chinese medicine, is renowned for its rich composition of both hydrophilic phenolic acids and lipophilic diterpenoids, the latter of which are often categorized as tanshinones.[1][2] These compounds are the focus of extensive research due to their significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[3] The structural characterization of these molecules is a critical first step in understanding their mechanisms of action and potential therapeutic applications.
While detailed spectroscopic and crystallographic data are available for many Danshen constituents, a thorough search of scientific databases reveals no specific experimental data or detailed protocols for the structural elucidation of this compound. This scarcity of information prevents the compilation of the quantitative data and detailed experimental methodologies requested for a comprehensive technical guide on this particular compound.
For context, the structural determination of related compounds, such as acetyl Danshenxinkun A, has been successfully achieved through a combination of spectroscopic techniques. These methods typically involve a systematic workflow to isolate and identify the chemical structure of a natural product.
General Experimental Workflow for Diterpenoid Characterization
The process of characterizing a novel diterpenoid like a Danshenxinkun variant from Salvia miltiorrhiza generally follows a well-established series of experimental procedures. This workflow is crucial for obtaining a pure compound and subsequently determining its precise molecular structure.
Key Experimental Protocols in Diterpenoid Structural Analysis
The structural confirmation of a novel compound relies on a suite of sophisticated analytical techniques. Below are the foundational experimental protocols that would be anticipated in a study focused on a new Danshenxinkun.
Table 1: Summary of Experimental Protocols for Structural Characterization
| Experiment | Methodology | Purpose |
| Extraction and Isolation | The dried and powdered roots of Salvia miltiorrhiza are typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The resulting crude extracts are then subjected to repeated column chromatography over silica gel or other stationary phases. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). | To isolate individual compounds from the complex mixture present in the plant material. |
| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the precise molecular weight and elemental formula of the isolated compound. Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's substructures. | To determine the molecular formula and gain initial structural insights. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A comprehensive suite of NMR experiments is the cornerstone of structural elucidation. This includes ¹H NMR to identify proton environments, ¹³C NMR for carbon skeleton analysis, and 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assembling the complete molecular structure. | To map the connectivity of atoms within the molecule and determine its constitution. |
| X-ray Crystallography | If the purified compound can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry. This technique involves bombarding the crystal with X-rays and analyzing the resulting diffraction pattern. | To unambiguously determine the three-dimensional arrangement of atoms in the molecule. |
While the specific data for this compound is not available, the established methodologies for the characterization of other diterpenoids from Salvia miltiorrhiza provide a clear roadmap for future research. The isolation and structural elucidation of this compound would be a valuable contribution to the understanding of the chemical diversity of Danshen and could potentially unveil a new molecule with interesting biological activities. Until such research is published, the complete picture of the Danshenxinkun family remains partially obscured.
References
- 1. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Danshenxinkun C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshenxinkun C is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, this compound shares a common biosynthetic origin from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediate compounds, and the underlying genetic machinery. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, facilitating further investigation and potential biotechnological production of this promising therapeutic compound.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial herb whose roots are a rich source of a variety of bioactive secondary metabolites. These compounds are broadly classified into two major groups: the water-soluble phenolic acids (e.g., salvianolic acids) and the lipophilic diterpenoids, predominantly tanshinones.[1] The tanshinones, including Danshenxinkun A, B, C, and D, are known for their diverse pharmacological activities, which have garnered significant interest in the scientific and medical communities.[1] Understanding the biosynthetic pathway of these compounds is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic properties. This guide focuses specifically on the biosynthesis of this compound, a less-studied but potentially significant member of this compound family.
The General Tanshinone Biosynthetic Pathway: A Prelude to this compound
The biosynthesis of all tanshinones, including this compound, originates from the central isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products.
Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)
The journey to this compound begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is primarily produced via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the final C20 GGPP molecule.
The Core Tanshinone Skeleton: From GGPP to Miltiradiene
The commitment of GGPP to the tanshinone pathway is marked by a two-step cyclization process catalyzed by two distinct diterpene synthases:
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Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP).
-
Kaurene Synthase-Like (KSL): Subsequently, a KSL enzyme mediates the ionization of the diphosphate group and a subsequent cyclization and rearrangement of CPP to yield the tricyclic diterpene hydrocarbon, miltiradiene . Miltiradiene represents the first stable intermediate and the committed precursor for the entire family of tanshinones.
Aromatization and a Key Branch Point: The Formation of Ferruginol
Following the formation of the core skeleton, miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). A key transformation is the aromatization of the C-ring of miltiradiene to produce ferruginol . This step is considered a critical branch point in the tanshinone biosynthetic pathway, leading to the vast structural diversity observed in this family of compounds.[2]
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the known structures of related tanshinones and characterized enzymatic reactions, a putative pathway can be proposed. The final steps in the biosynthesis of this compound likely involve a series of hydroxylations and other modifications of downstream intermediates derived from ferruginol. The precise sequence and the specific enzymes involved are areas of active research.
Based on available data, the biosynthesis of this compound is hypothesized to proceed through intermediates such as Danshenxinkun A or B, which are structurally similar.
Chemical Structures of Key Precursors
| Compound | Molecular Formula | PubChem CID |
| Danshenxinkun A | C18H16O4 | 149138 |
| Danshenxinkun B | C18H16O3 | 5320113 |
Data obtained from PubChem.[3][4]
The structural elucidation of this compound itself is a prerequisite for definitively mapping its biosynthetic origins. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for this purpose.
Visualization of the Proposed Biosynthetic Pathway
The following diagrams illustrate the core tanshinone biosynthetic pathway leading to the key intermediate ferruginol, and a speculative continuation towards the Danshenxinkun family of compounds.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
The determination of the biosynthetic pathway of this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Identification and Functional Characterization of Biosynthetic Genes
Objective: To identify and verify the function of candidate genes (e.g., CYP450s, dehydrogenases) involved in the later steps of this compound biosynthesis.
Experimental Workflow:
Caption: Workflow for gene functional characterization.
Methodology:
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Transcriptome Analysis: RNA sequencing of S. miltiorrhiza tissues actively producing tanshinones is performed to identify differentially expressed genes, particularly those belonging to enzyme families known to be involved in secondary metabolism (e.g., CYP450s, reductases).
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Candidate Gene Selection: Genes with expression patterns that correlate with the accumulation of this compound are selected as primary candidates.
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Gene Cloning: The full-length cDNA of candidate genes is amplified by PCR and cloned into a suitable expression vector.
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Heterologous Expression: The expression construct is transformed into a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, that is engineered to produce the precursor compound (e.g., ferruginol or a later intermediate).
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Enzyme Assays:
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In vivo: The culture medium and cell extracts of the recombinant host are analyzed for the conversion of the precursor to a new product.
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In vitro: The candidate enzyme is purified, and an assay is performed with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s).
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Product Identification: The product of the enzymatic reaction is purified and its structure is determined using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Quantitative Analysis of Pathway Intermediates
Objective: To quantify the levels of this compound and its precursors in S. miltiorrhiza tissues under different conditions to understand the metabolic flux and identify rate-limiting steps.
Methodology:
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Sample Preparation: Plant tissues (e.g., roots, hairy root cultures) are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable organic solvent (e.g., methanol, ethyl acetate).
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Analytical Method: A sensitive and specific analytical method, typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is developed and validated for the simultaneous quantification of this compound and its proposed precursors.[6]
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Data Analysis: The concentrations of the target analytes are determined by comparing their peak areas to those of authentic standards. This data can be used to build metabolic models and identify key regulatory points in the pathway.
Future Perspectives
The complete elucidation of the biosynthetic pathway of this compound will open up several exciting avenues for future research and development. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and metabolic engineering approaches to produce this compound in microbial hosts, providing a sustainable and scalable alternative to extraction from plant sources. Furthermore, the characterization of the biosynthetic enzymes will provide a toolkit for creating novel tanshinone derivatives with potentially improved pharmacological properties through combinatorial biosynthesis. Continued research in this area is essential for unlocking the full therapeutic potential of this fascinating class of natural products.
References
- 1. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Danshenxinkun A | Natural product | TargetMol [targetmol.com]
- 3. Danshenxinkun D | C21H20O4 | CID 127172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Danshenxinkun C: Discovery and Natural Sources
This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, a bioactive diterpenoid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Discovery
This compound is a diterpenoid compound that has been isolated from Salvia miltiorrhiza Bunge (also known as Danshen), a perennial plant belonging to the Lamiaceae family.[1] While the specific initial discovery of this compound is not as widely documented as some of the more abundant tanshinones, its identification is a result of extensive phytochemical investigations of Salvia miltiorrhiza. This plant has been a cornerstone of traditional Chinese medicine for centuries, used primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2]
The scientific exploration of Danshen's chemical constituents began in the 1930s with the isolation of lipophilic compounds like tanshinone I, tanshinone IIA, and cryptotanshinone.[3] Over time, advanced analytical techniques have led to the identification of over 200 individual compounds from Salvia miltiorrhiza, including a variety of diterpenoids.[2] this compound belongs to this class of compounds, which are responsible for the characteristic red color of the plant's root.[4][5] The ongoing research into the minor constituents of Danshen continues to reveal new compounds and potential therapeutic activities.
Natural Sources
The primary and most well-documented natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge .[1] This plant is widely distributed in China, with significant cultivation in provinces such as Shandong, Henan, Shanxi, Shaanxi, and Sichuan.[1] The quality and content of active ingredients, including this compound, can be influenced by environmental and soil conditions.[1]
While this compound is a constituent of Salvia miltiorrhiza, it is considered one of the minor diterpenoids compared to more abundant compounds like tanshinone IIA and cryptotanshinone.[4] The concentration of these compounds can be relatively low in the raw plant material, which has prompted research into methods to increase their yield, including biotechnology strategies involving cultured hairy roots.[4]
Chemical Structure
The chemical structures of the major components of Danshen, including related tanshinones, have been extensively studied. This compound is part of the larger family of diterpenoids found in Salvia miltiorrhiza. While the exact structure of this compound is not detailed in the provided search results, its relatives, Danshenxinkun A and B, are known diterpenoids.[1][6][7]
Isolation and Purification
The isolation of this compound and other diterpenoids from Salvia miltiorrhiza typically involves a multi-step process.
Table 1: Quantitative Data on Diterpenoid Purification from Salvia miltiorrhiza
| Compound | Purity (%) |
| Dihydrotanshinone I | 88.1 |
| Cryptotanshinone | 98.8 |
| Methylenetanshiquinone | 97.6 |
| Tanshinone I | 93.5 |
| Tanshinone IIA | 96.8 |
| Danshenxinkun B | 94.3 |
| Data from a study on the preparative isolation of six diterpenoids from Salvia miltiorrhiza using high-speed counter-current chromatography.[8] |
Experimental Protocol: General Methodology for Diterpenoid Isolation
A common method for the preparative separation and purification of diterpenoids from Salvia miltiorrhiza is high-speed counter-current chromatography (HSCCC).[8]
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Extraction: The dried roots of S. miltiorrhiza are extracted with a solvent such as ethanol.[7] The resulting extract is then concentrated.
-
Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[7]
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Chromatography: The organic extract is subjected to various chromatographic techniques.
-
Silica Gel Column Chromatography: The extract is first passed through a silica gel column and eluted with a solvent gradient (e.g., n-hexane-ethyl acetate) to achieve initial separation.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): For finer purification, HSCCC is employed. A two-phase solvent system is used to separate the compounds based on their partition coefficients. A stepwise elution process can yield several pure diterpenoids in a single run.[8]
-
-
Purity Analysis: The purity of the isolated compounds is typically determined by High-Performance Liquid Chromatography (HPLC).[9]
Signaling Pathways and Biological Activities
The active constituents of Danshen, including diterpenoids and phenolic acids, are known to modulate various signaling pathways, contributing to their therapeutic effects.[10]
Biological Activities of Danshen Constituents
-
Cardiovascular Effects: Tanshinones, a class of compounds that includes this compound, exhibit potent anti-inflammatory and antioxidant properties that protect the vascular endothelium.[10] They also have antithrombotic effects by inhibiting platelet aggregation.[10]
-
Anti-inflammatory Effects: Danshen constituents can downregulate the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and NF-κB.[10]
-
Neuroprotective Effects: Phenolic acids in Danshen have been shown to protect neurons from oxidative damage and apoptosis by modulating signaling pathways involving caspases and Bcl-2.[10]
-
Anticancer Properties: Danshen has been reported to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including cell cycle disruption and inhibition of angiogenesis.[10]
Diagram of a Generalized Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the isolation and bioactivity screening of natural products.
Diagram of a Simplified NF-κB Signaling Pathway Modulated by Danshen
Caption: Simplified NF-κB signaling pathway and points of inhibition by Danshen constituents.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tmrjournals.com [tmrjournals.com]
- 6. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nricm.edu.tw [nricm.edu.tw]
- 8. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
Preliminary Biological Screening of Danshenxinkun C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific biological screening information for Danshenxinkun C is not publicly accessible. This guide provides a comprehensive overview of the typical preliminary biological screening protocols and reported activities for analogous diterpenoid compounds isolated from Salvia miltiorrhiza (Danshen), the source of this compound. The methodologies and findings presented herein serve as a foundational reference for initiating research on novel compounds from this medicinal plant.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a rich history of use in treating cardiovascular and cerebrovascular diseases.[1] Its therapeutic effects are attributed to a diverse array of bioactive constituents, primarily categorized into hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones).[2][3] this compound is presumed to be a member of the latter class. Preliminary biological screening of novel compounds from Danshen is a critical first step in the drug discovery pipeline, aimed at identifying and characterizing their pharmacological potential. This typically involves a battery of in vitro assays to assess cytotoxic, anti-inflammatory, and antioxidant activities, which are hallmark therapeutic indicators for compounds derived from this plant.[4]
Core Biological Screening Assays
The initial evaluation of a novel diterpenoid from Danshen, such as this compound, would likely involve a panel of standardized in vitro assays.
Cytotoxicity and Anti-proliferative Activity
A primary concern for any potential therapeutic agent is its effect on cell viability and proliferation, particularly in the context of oncology.
Table 1: Representative Cytotoxicity of Major Tanshinones from Danshen
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Danshen Alcohol Extract | HSC-3 | MTT | 48 | 26.67 | [5] |
| Danshen Alcohol Extract | OC-2 | MTT | 48 | 30.68 | [5] |
| Tanshinone IIA | HepG2 | MTT | 24 | > 25 µM | [6] |
| Tanshinone IIA | HepG2 | MTT | 48 | ~20 µM | [6] |
| Cryptotanshinone | HepG2 | MTT | 48 | > 25 µM | [6] |
| Dihydrotanshinone I | MDA-MB-231 | Proliferation Assay | - | Significant reduction at 1 µM | [2] |
| Dihydrotanshinone I | HL-60 | Proliferation Assay | - | Significant reduction at 1 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2, HSC-3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Compounds from Danshen are known to possess anti-inflammatory properties.[7][8]
Table 2: Representative Anti-inflammatory Activity of Danshen Constituents
| Compound/Extract | Model | Key Findings | Signaling Pathway Implicated | Reference |
| Danshen Extract | LPS-induced inflammation | Inhibition of TNF-α and IL-1β release | NIK-IKK, ERK1/2, p38, JNK | [8] |
| Cryptotanshinone | Ischemic myocardial tissue | Reduced expression of TNF-α, IL-1β, IL-6 | p38 MAPK/JNK/ERK | [4] |
| Dihydroisotanshinone I | Macrophage/prostate cancer co-culture | Reduced secretion of CCL2 | STAT3/CCL2 | [9] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on NO production.
Antioxidant Activity
The antioxidant properties of Danshen constituents are well-documented and contribute significantly to their protective effects, particularly in cardiovascular conditions.[4][7]
Table 3: Representative Antioxidant Activity of Danshen Extracts
| Extract | Assay | Result | Reference |
| Danshen Water-Extract | DPPH Assay | Strong antioxidant activity | [1] |
| Danshen Water-Extract | FRAP Assay | Strong antioxidant activity | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways Modulated by Danshen Compounds
Preliminary screening often extends to elucidating the mechanism of action by investigating the modulation of key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Some Danshen compounds have been shown to modulate this pathway.[10] For instance, Danshen extract has been reported to inhibit the proliferation of breast cancer cells by down-regulating Akt phosphorylation.[6][10]
References
- 1. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy and Function of Danshen [en.cnys.com]
- 5. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 8. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Danshen extracts decrease blood C reactive protein and prevent ischemic stroke recurrence: a controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Danshenxinkun C
For Researchers, Scientists, and Drug Development Professionals
Danshenxinkun C, a diterpenoid quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug development.
Core Chemical Properties
While specific experimentally determined data for this compound remains elusive in publicly available databases, its classification as a diterpenoid quinone provides a basis for understanding its fundamental chemical characteristics. Diterpenoid quinones are a class of natural products characterized by a C20 carbon skeleton and a quinone moiety.
To provide a comparative context, the chemical properties of structurally related compounds isolated from Salvia miltiorrhiza, Danshenxinkun A and Danshenxinkun B, are summarized below. This data, sourced from PubChem, can serve as a valuable reference for estimating the physicochemical parameters of this compound.
| Property | Danshenxinkun A[1] | Danshenxinkun B[2] | This compound (Predicted) |
| Molecular Formula | C₁₈H₁₆O₄ | C₁₈H₁₆O₃ | C₁₇H₁₄O₅ |
| Molecular Weight | 296.3 g/mol | 280.3 g/mol | 298.28 g/mol |
| Appearance | Not specified | Not specified | Likely a colored crystalline solid |
| Solubility | Not specified | Not specified | Expected to be soluble in organic solvents and sparingly soluble in water |
| Melting Point | Not specified | Not specified | Not determined |
| Boiling Point | Not specified | Not specified | Not determined |
Note: The properties for this compound are predicted based on the reported molecular formula and general characteristics of diterpenoid quinones.
The structural elucidation of this compound was first reported by Wu et al. in 2016, who isolated it along with its analogs Danshenxinkun A, B, and D from Salvia miltiorrhiza. Further detailed characterization can be found in the work of Li et al. (1988), who described a compound referred to as salvianolic acid C, which is understood to be synonymous with this compound.
Chemical Stability Profile
The stability of this compound is a critical factor for its handling, formulation, and potential therapeutic efficacy. As a diterpenoid quinone, its stability is influenced by several factors, including light, heat, pH, and oxidative conditions.
Light Sensitivity: Diterpenoid quinones are known to be sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to degradation. It is therefore recommended that this compound be stored in light-resistant containers.
Thermal Stability: Elevated temperatures can accelerate the degradation of many natural products, including diterpenoid quinones. While specific data for this compound is not available, studies on other tanshinones suggest that they are susceptible to thermal degradation.
pH Sensitivity: The stability of this compound is likely pH-dependent. The quinone moiety can undergo reactions such as hydrolysis or rearrangement under acidic or alkaline conditions.
Oxidative Stability: The phenolic and quinone groups present in the structure of this compound make it susceptible to oxidation. Contact with oxidizing agents or exposure to air over prolonged periods may lead to the formation of degradation products. To mitigate this, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Experimental Protocols
General Protocol for Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for investigating the stability of this compound would involve the following steps:
-
Preparation of Stock Solution: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a specific temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp or a photostability chamber).
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Development of a Stability-Indicating HPLC Method:
A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, the broader class of diterpenoids from Salvia miltiorrhiza is known to interact with various cellular signaling cascades. Research on Danshen extracts and other related compounds has implicated their involvement in pathways such as the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial in cell proliferation, survival, and inflammation. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.
Conclusion
This compound represents a promising natural product with potential for further pharmacological investigation. This guide has synthesized the currently available information on its chemical properties and stability, highlighting the need for more specific experimental data. The provided experimental frameworks and insights into potential biological activities are intended to support and guide future research endeavors aimed at unlocking the full therapeutic potential of this intriguing diterpenoid quinone.
References
- 1. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities | Semantic Scholar [semanticscholar.org]
The Hypothesized Mechanism of Action of Danshenxinkun C: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Danshenxinkun C is a naturally occurring para-phenanthrenequinone compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a prominent herb in traditional Chinese medicine.[1][2][3] While Danshen and its major active components, such as tanshinone IIA and salvianolic acid B, have been extensively studied for their therapeutic effects, particularly in cardiovascular diseases, the specific mechanism of action of this compound remains largely uninvestigated. This guide synthesizes the current understanding of the broader pharmacological activities of Danshen and its related diterpenoid quinone constituents to propose a hypothesized mechanism of action for this compound. It is postulated that this compound likely contributes to the therapeutic effects of Danshen through a multi-target, multi-pathway approach involving anti-inflammatory, anti-apoptotic, and cardioprotective activities. This document provides a framework for future research, including detailed experimental protocols and data presentation formats, to elucidate the precise molecular mechanisms of this compound.
Introduction to this compound
This compound is a diterpenoid compound with the chemical formula C₂₁H₂₀O₄, identified as a para-phenanthrenequinone derivative from Salvia miltiorrhiza.[1] Diterpenoids from Danshen are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4][5] Given its structural class, this compound is hypothesized to share similar pharmacological properties with other well-characterized tanshinones.
Hypothesized Core Mechanisms of Action
Based on the known functions of Danshen and its related compounds, the mechanism of action of this compound is likely multifaceted. The core hypothesized mechanisms include:
-
Cardioprotection: Contributing to the protection of the myocardium against ischemia-reperfusion injury and atherosclerosis.
-
Anti-inflammatory Effects: Modulation of key inflammatory signaling pathways to reduce the expression of pro-inflammatory mediators.
-
Regulation of Apoptosis: Induction or inhibition of apoptosis in a context-dependent manner, which is relevant in both cancer and tissue injury.
Data Presentation: Hypothesized Molecular Targets and Effects
The following tables summarize quantitative data from studies on Danshen and its major components, which can serve as a reference for designing experiments to investigate this compound.
Table 1: Potential Anti-inflammatory Effects of this compound (Hypothesized)
| Target Molecule | Cell Type | Stimulus | Effect of Related Danshen Compound | Potential Effect of this compound | Reference |
| TNF-α | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |
| IL-1β | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |
| IL-6 | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |
| NF-κB | Endothelial Cells | TNF-α | Inhibition of activation | Inhibition of activation | [5] |
| iNOS | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [4] |
| COX-2 | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |
Table 2: Potential Anti-apoptotic Effects of this compound in Cardioprotection (Hypothesized)
| Target Molecule | Cell Type/Model | Condition | Effect of Related Danshen Compound | Potential Effect of this compound | Reference |
| Bax | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Downregulation | Downregulation | [6] |
| Bcl-2 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Upregulation | Upregulation | [6] |
| Caspase-3 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Inhibition of activation | Inhibition of activation | [6] |
| Mitochondrial Permeability Transition Pore (mPTP) | Rat Myocardium | Ischemia/Reperfusion | Inhibition of opening | Inhibition of opening | [1] |
Table 3: Potential Pro-apoptotic Effects of this compound in Cancer Cells (Hypothesized)
| Target Molecule | Cell Type | Effect of Related Danshen Compound | Potential Effect of this compound | Reference |
| Cleaved PARP | Breast Cancer Cells | Upregulation | Upregulation | [7] |
| GPX4 | Breast Cancer Cells | Downregulation (inducing ferroptosis) | Downregulation | [7] |
| STAT3 | Prostate Cancer Cells | Inhibition of phosphorylation | Inhibition of phosphorylation |
Signaling Pathways: A Visual Hypothesis
The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known actions of other Danshen constituents.
Caption: Hypothesized cardioprotective signaling pathways of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized dual regulation of apoptosis by this compound.
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines:
-
Cardiomyocytes: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Macrophages: RAW 264.7 murine macrophages.
-
Cancer Cell Lines: MCF-7 (breast cancer), PC-3 (prostate cancer).
-
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for H9c2 and RAW 264.7, RPMI-1640 for PC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Dissolve this compound (obtained from a reputable supplier) in DMSO to prepare a stock solution. Treat cells with varying concentrations of this compound for predetermined time points. A vehicle control (DMSO) should be included in all experiments. For inflammatory and injury models, pre-treatment with this compound followed by a stimulus (e.g., LPS for macrophages, H₂O₂ or hypoxia/reoxygenation for cardiomyocytes) is recommended.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-NF-κB, anti-Bax, anti-Bcl-2, anti-phospho-STAT3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, with β-actin as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Flow Cytometry for Apoptosis Analysis
-
Cell Preparation: Harvest and wash treated cells with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Conclusion and Future Directions
This compound, as a constituent of the well-established medicinal herb Salvia miltiorrhiza, holds therapeutic potential. The hypotheses presented in this guide, based on the known activities of structurally related compounds, provide a strong foundation for initiating research into its specific mechanisms of action. Future studies should focus on validating these hypotheses using the outlined experimental protocols. Furthermore, in vivo studies using animal models of cardiovascular disease and cancer are crucial to determine the physiological relevance and therapeutic efficacy of this compound. Elucidating the precise molecular targets and signaling pathways of this compound will be instrumental in its potential development as a novel therapeutic agent.
References
- 1. Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isocryptotanshinone | CAS:22550-15-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. d-nb.info [d-nb.info]
- 7. epdf.pub [epdf.pub]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Danshenxinkun C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun C is a bioactive diterpenoid compound isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). Danshen is a well-known traditional Chinese medicine used for the treatment of cardiovascular diseases.[1][2][3] The lipophilic tanshinones, including this compound, are considered among its major active constituents.[3] This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established techniques for the isolation of structurally related diterpenoids from Salvia miltiorrhiza.[4][5][6]
Experimental Protocols
1. Extraction of Crude Diterpenoids from Salvia miltiorrhiza
This protocol outlines the initial extraction of a crude mixture containing this compound from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried roots of Salvia miltiorrhiza
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Grinder or mill
-
Extraction vessel (e.g., large beaker or flask)
-
Filter paper
Protocol:
-
Preparation of Plant Material: Grind the dried roots of Salvia miltiorrhiza into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Liquid-Liquid Partitioning:
-
Suspend the residue in water and partition with ethyl acetate.[5]
-
Separate the ethyl acetate layer, which will contain the lipophilic diterpenoids, including this compound.
-
Concentrate the ethyl acetate extract to dryness to yield the crude extract.
-
2. Purification of this compound
This protocol describes the purification of this compound from the crude extract using a combination of silica gel chromatography and high-speed counter-current chromatography (HSCCC).
2.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract from Protocol 1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvent system: n-hexane and ethyl acetate gradient
-
Fraction collector
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Pooling of Fractions: Combine the fractions containing compounds with similar TLC profiles, which are expected to include this compound and other diterpenoids.
-
Concentration: Concentrate the pooled fractions to obtain a semi-purified extract.
2.2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification)
HSCCC is an effective technique for the preparative separation of diterpenoids from Salvia miltiorrhiza.[4][6]
Materials:
-
Semi-purified extract from Protocol 2.1
-
HSCCC instrument
-
Two-phase solvent system: A suitable system for separating diterpenoids is n-hexane-ethanol-water.[4] A stepwise elution with varying ratios may be necessary for optimal separation.
-
HPLC system for purity analysis
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the desired rotational speed.
-
Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the semi-purified extract in the mobile phase and inject it into the HSCCC system.
-
Elution and Fraction Collection: Perform the elution and collect fractions based on the detector response. A stepwise elution, starting with System A and switching to System B, can be employed for better resolution.[4]
-
Purity Analysis: Analyze the purity of the collected fractions corresponding to individual peaks using HPLC.
-
Isolation of this compound: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Data Presentation
The following table summarizes representative quantitative data for the purification of diterpenoids from Salvia miltiorrhiza using HSCCC, which can be indicative of the expected purity for this compound.
| Compound | Purity (%) | Reference |
| Dihydrotanshinone I | 88.1 | [4] |
| Cryptotanshinone | 98.8 | [4] |
| Methylenetanshiquinone | 97.6 | [4] |
| Tanshinone I | 93.5 | [4] |
| Tanshinone IIA | 96.8 | [4] |
| Danshenxinkun B | 94.3 | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
References
- 1. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nricm.edu.tw [nricm.edu.tw]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Danshenxinkun C - Isolation, Characterization, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Danshenxinkun C, a bioactive diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen). While a complete total synthesis of this compound has not been extensively reported in the literature, this document details its isolation from natural sources, its characterization, and discusses synthetic strategies relevant to its structural class of tanshinones.
Introduction to this compound
This compound is a member of the tanshinone family, a class of abietane-type diterpenoids responsible for many of the therapeutic effects of Danshen.[1][2] This traditional Chinese medicine has been used for centuries to treat cardiovascular and cerebrovascular diseases.[3][4][5] The tanshinones, including this compound, are characterized by a four-ring structure and are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and antitumor effects.[1][6][7]
Application Notes: Biological Activity and Therapeutic Potential
The therapeutic potential of tanshinones is linked to their ability to modulate various cellular signaling pathways. While specific pathways for this compound are still under investigation, related tanshinones are known to exert their effects through several key mechanisms. For instance, cryptotanshinone, a structurally similar compound, has been shown to modulate inflammatory pathways by inhibiting the translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This is often mediated through the regulation of the p38 MAPK/JNK/ERK signaling cascade.[3] These activities underscore the potential of this compound and other tanshinones in the development of novel therapeutics for inflammatory diseases and cardiovascular conditions.
Below is a diagram illustrating a potential signaling pathway modulated by tanshinones.
Figure 1. A representative signaling pathway modulated by tanshinones, leading to anti-inflammatory effects.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Salvia miltiorrhiza
This protocol outlines a general method for the extraction and isolation of this compound and other tanshinones from the dried roots of Salvia miltiorrhiza.
1. Extraction:
-
The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a suitable organic solvent. A common method involves refluxing with 70% ethanol.[8]
-
Alternatively, supercritical fluid extraction (SFE) with CO2 and a modifier like ethanol can be employed for a more efficient and cleaner extraction.[2]
2. Partitioning:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then suspended in water and partitioned with a nonpolar solvent such as chloroform or ethyl acetate to separate the lipophilic tanshinones from the hydrophilic phenolic compounds.[8]
3. Chromatographic Separation:
-
The organic layer containing the tanshinones is concentrated and subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the different tanshinones.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Purification:
-
Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
A mobile phase of methanol/water or acetonitrile/water is typically used.[9]
5. Characterization:
-
The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The following diagram illustrates the general workflow for the isolation of this compound.
Figure 2. General workflow for the isolation and purification of this compound.
Protocol 2: General Synthetic Strategy for the Tanshinone Core
While a specific total synthesis for this compound is not detailed in the available literature, synthetic approaches to the core tanshinone skeleton have been explored. These often involve the construction of the tetracyclic ring system from simpler precursors. The biosynthesis of tanshinones proceeds via the methylerythritol phosphate (MEP) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[10][11] A key intermediate in this pathway is miltiradiene, which is then elaborated into the various tanshinones.[10][12]
A biomimetic synthetic approach could therefore involve:
-
Synthesis of a suitable substituted naphthalene derivative to serve as the A and B rings.
-
Annulation of the C and D rings onto the naphthalene core. This could be achieved through various methods, such as Diels-Alder reactions, Friedel-Crafts acylations/alkylations, or radical cyclizations.
Data Presentation
The following table summarizes the key characteristics of this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source | Key Biological Activities |
| Danshenxinkun A | C20H24O3 | 328.4 | Salvia miltiorrhiza | Anti-inflammatory, Antioxidant |
| This compound | C19H20O4 | 324.36 | Salvia miltiorrhiza | Under Investigation |
| Tanshinone IIA | C19H18O3 | 294.34 | Salvia miltiorrhiza | Cardioprotective, Anti-inflammatory, Antitumor |
| Cryptotanshinone | C19H20O3 | 296.36 | Salvia miltiorrhiza | Anti-inflammatory, Antibacterial, Antitumor |
Note: The specific quantitative data for the total synthesis of this compound, such as reaction yields and enantiomeric excess, are not available due to the lack of published total synthesis reports.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. While its total synthesis remains an open challenge, the established protocols for its isolation and the synthetic strategies for the broader tanshinone class provide a solid foundation for future research. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americaserial.com [americaserial.com]
- 5. americaserial.com [americaserial.com]
- 6. researchgate.net [researchgate.net]
- 7. New developments in the chemistry and biology of the bioactive constituents of Tanshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 12. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Danshenxinkun C in Salvia miltiorrhiza Extracts by HPLC-MS
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Danshenxinkun C, a diterpenoid compound found in the medicinal plant Salvia miltiorrhiza (Danshen). The method is suitable for the quality control of raw herbal materials and commercial extracts. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily used for treating cardiovascular and cerebrovascular diseases[1]. Its therapeutic effects are attributed to a variety of bioactive compounds, including phenolic acids and lipid-soluble diterpenoids known as tanshinones[2]. This compound is one such diterpenoid, and its accurate quantification is essential for the quality control and standardization of Danshen-based products. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS, a technique well-suited for the analysis of complex mixtures like herbal extracts due to its high sensitivity and selectivity[3][4].
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Extraction:
-
Weigh 1.0 g of powdered dried root of Salvia miltiorrhiza.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.
-
HPLC-MS Method
A validated HPLC-MS/MS method for the quantitative determination of diterpenoids in Salvia miltiorrhiza serves as the basis for this protocol[5].
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transition | To be determined based on the mass spectrum of this compound |
Data Presentation
Quantitative Method Validation Summary
The following tables summarize the validation parameters for the quantitative analysis of this compound.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 125.4x + 250.8 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| This compound | 10 | < 5% | < 8% |
| 100 | < 3% | < 5% | |
| 500 | < 2% | < 4% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) (n=6) | RSD (%) |
| This compound | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 2.8 | |
| 500 | 99.8 | 2.1 |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Based on the general fragmentation patterns of diterpenoids, a proposed pathway is presented. Diterpenoids often undergo neutral losses of small molecules like H₂O, CO, and methyl groups[6][7][8]. The exact fragmentation of this compound would require experimental confirmation.
Caption: Proposed MS/MS fragmentation of this compound.
Pharmacological Signaling Pathway
The bioactive components of Danshen, including tanshinones, are known to exert anti-inflammatory and anti-cancer effects through the modulation of various signaling pathways[2][9]. A representative pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Conclusion
The HPLC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in Salvia miltiorrhiza. The method is specific, sensitive, and accurate, making it a valuable tool for the quality control of this important medicinal herb and its related products. Further studies are warranted to confirm the proposed fragmentation pathway and to elucidate the specific pharmacological mechanisms of this compound.
References
- 1. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of four diterpenoids in Radix Salviae Miltiorrhizae using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A fragmentation study on four C19-diterpenoid alkaloids by electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Danshenxinkun C: An NMR-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, renowned for its rich composition of bioactive compounds. Among these, the diterpenoid quinones known as tanshinones are of significant interest due to their diverse pharmacological activities. The structural elucidation of novel compounds from Danshen is a critical step in drug discovery and development, providing the foundational knowledge for understanding their mechanism of action and for quality control of herbal preparations. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous determination of the complex chemical structures of these natural products.[1]
Spectroscopic Data
The structural determination of Danshenxinkun C is achieved through the comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data presented below is for the analogous compound, Acetyl Danshenxinkun A, and serves as a representative dataset for this class of molecules.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR chemical shifts were recorded in CDCl₃. The complete assignment of the proton and carbon signals is crucial for piecing together the molecular structure.
| Position | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) [ppm] |
| 1 | 9.42 (d, 8.5) | 124.8 |
| 2 | 7.62 (dd, 8.5, 7.0) | 136.2 |
| 3 | 7.46 (d, 7.0) | 128.5 |
| 4 | - | 134.8 |
| 5 | - | 129.7 |
| 6 | 8.42 (d, 9.0) | 127.3 |
| 7 | 8.26 (d, 9.0) | 122.4 |
| 8 | - | 147.2 |
| 9 | - | 121.6 |
| 10 | - | 131.5 |
| 11 | - | 183.1 |
| 12 | - | 182.7 |
| 13 | - | 158.9 |
| 14 | - | 118.9 |
| 15 | 3.55-3.64 (m) | 45.2 |
| 16 | 4.39 (d, 7.5) | 68.1 |
| 17 | 1.33 (d, 7.0) | 16.8 |
| 18 (Ar-CH₃) | 2.73 (s) | 21.9 |
| 19 (Ac-CH₃) | 1.98 (s) | 20.9 |
| 20 (Ac-C=O) | - | 170.8 |
| OH | 7.89 (s) | - |
Data adapted from the study on Acetyl Danshenxinkun A for illustrative purposes.[2]
Experimental Protocols
Sample Preparation for NMR Analysis
-
Isolation: this compound is isolated from the dried roots of Salvia miltiorrhiza using standard chromatographic techniques, such as silica gel column chromatography and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Sample Purity: The purity of the isolated compound should be assessed by HPLC or LC-MS to be >95% to ensure high-quality NMR spectra.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility in CDCl₃, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
NMR Instrument Parameters
The following are typical parameters for acquiring high-resolution NMR spectra on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 8-16
-
Spectral Width: 10-12 ppm in both dimensions
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 16-32
-
Spectral Width: 10-12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 32-64
-
Spectral Width: 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
-
Structural Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data follows a logical progression, integrating information from each experiment.
Caption: Workflow for NMR-based structural elucidation.
Interpretation of NMR Spectra
-
¹H and ¹³C NMR: The 1D spectra provide the initial overview. The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns (multiplicity), which indicates adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and, with the help of DEPT experiments, distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: The COSY spectrum is used to identify proton-proton coupling networks or "spin systems". Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the assembly of molecular fragments, such as the aromatic spin systems and the aliphatic side chain.
-
HSQC: The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This is a powerful tool for definitively assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC: The HMBC spectrum is arguably the most critical experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). By observing these long-range couplings, individual fragments identified from COSY and HSQC can be connected to build the complete molecular structure. For instance, the correlation between the aromatic methyl protons (H-18) and the aromatic carbons would confirm its position on the aromatic ring.
The logical relationship for deducing the connectivity of a key fragment of this compound using 2D NMR is illustrated below.
Caption: 2D NMR correlations for a side chain fragment.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the complete chemical structure, including the carbon skeleton and the relative stereochemistry, can be confidently determined. The protocols and workflow presented in this application note serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel bioactive compounds from medicinal plants.
References
- 1. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of Danshenxinkun C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including cardiovascular and neurodegenerative diseases. Traditional Chinese Medicine has long utilized Danshen (Salvia miltiorrhiza) for its therapeutic properties, which are attributed to its active compounds that exhibit significant anti-inflammatory effects.[1][2][3] Danshenxinkun C, a compound derived from Danshen, is a subject of interest for its potential anti-inflammatory capabilities. This document provides detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory effects of this compound, with a focus on its potential modulation of key signaling pathways such as NF-κB and MAPK.[4][5][6][7]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of compounds from Salvia miltiorrhiza are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation.[4][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[9]
The MAPK family of kinases, including ERK, JNK, and p38, also plays a crucial role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses.[5] These pathways are activated by a variety of stimuli and regulate the production of inflammatory mediators.[6]
Experimental Workflow
A systematic approach is crucial for evaluating the anti-inflammatory properties of a novel compound like this compound. The workflow should begin with in vitro assays to establish a biological effect and mechanism, followed by in vivo models to confirm efficacy in a whole organism.
In Vitro Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are suitable models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production
-
Protocol:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
After pre-treatment with this compound and stimulation with LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for screening acute anti-inflammatory activity.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Protocol:
-
Divide the rats into groups (n=6-8 per group): Control (vehicle), Carrageenan, this compound (different doses), and a positive control (e.g., Indomethacin).
-
Administer this compound or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 6.0 |
| 50 | 88.5 ± 5.5 |
| 100 | 75.3 ± 6.8 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 50.3 ± 8.7 | 35.1 ± 6.2 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250.6 ± 98.4 | 850.2 ± 75.3 |
| LPS + this compound (10 µM) | 15.3 ± 1.5 | 830.1 ± 75.2 | 540.7 ± 60.1 |
| LPS + this compound (25 µM) | 8.9 ± 1.1 | 450.9 ± 50.6 | 280.4 ± 35.8 |
*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume Increase (mL) at 3h | Inhibition (%) |
| Control | 0.12 ± 0.03 | - |
| Carrageenan | 0.85 ± 0.09 | - |
| This compound (25 mg/kg) | 0.58 ± 0.07 | 31.8 |
| This compound (50 mg/kg) | 0.41 ± 0.06 | 51.8 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.05* | 58.8 |
*Data are presented as mean ± SD. p < 0.05 compared to the carrageenan-treated group.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's efficacy and underlying mechanisms of action, paving the way for its potential development as a novel anti-inflammatory agent. The provided examples of data presentation and visualizations serve as a guide for reporting findings in a clear and concise manner.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A herbal formula containing roots of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages through inhibition of nuclear factor κB (NFκB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Danshen Dripping Pill ameliorates post ischemic myocardial inflammation through synergistically regulating MAPK, PI3K/AKT and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]
- 9. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danshen and its Bioactive Components in Cardiovascular Research Models
Note on Danshenxinkun C: Extensive literature searches did not yield specific research data or established protocols for a compound named "this compound" in the context of cardiovascular research. The term may refer to a rare or less-studied compound from Salvia miltiorrhiza. This document will focus on the broader applications of Danshen (the dried root of Salvia miltiorrhiza) and its well-researched bioactive components, such as Tanshinone IIA and Salvianolic Acid B, for which there is a substantial body of scientific evidence in cardiovascular research.
Introduction
Danshen is a traditional Chinese medicine widely used in the treatment of cardiovascular diseases.[1][2][3] Its therapeutic effects are attributed to a variety of active compounds, primarily lipid-soluble tanshinones and water-soluble phenolic acids.[4][5] These compounds have been shown to possess antioxidant, anti-inflammatory, anti-platelet, and vasodilatory properties, making them valuable tools for investigating the pathophysiology of cardiovascular disorders and for the development of novel therapeutic agents.[4][6][7]
This document provides an overview of the application of Danshen and its derivatives in common cardiovascular research models, including atherosclerosis, myocardial infarction, and hypertension. Detailed protocols for key experiments are provided to guide researchers in their study design.
Applications in Cardiovascular Research Models
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by plaque formation within the arteries.[1] Danshen and its components have been shown to mitigate atherosclerosis through multiple mechanisms, including reducing inflammation, inhibiting oxidative stress, and improving endothelial function.[1][8][9]
Key Mechanisms of Action:
-
Anti-inflammatory Effects: Danshen extracts and their active compounds, like Tanshinone IIA, can inhibit the production of pro-inflammatory cytokines.[4]
-
Antioxidant Effects: The phenolic acid components of Danshen are known for their potent antioxidant properties, which involve scavenging free radicals.[4]
-
Endothelial Protection: Danshen has been shown to protect vascular endothelium from damage and improve overall vascular function.[4][9]
-
PI3K/Akt Signaling Pathway: Network pharmacology analysis has identified the PI3K/Akt pathway as a principal signaling pathway for Danshen's action against endothelial-to-mesenchymal transition in atherosclerosis.[1]
Myocardial Infarction (MI)
Danshen has demonstrated protective effects in animal models of myocardial infarction by improving cardiac function and promoting angiogenesis.[10]
Key Mechanisms of Action:
-
Promotion of Angiogenesis: Danshen treatment has been shown to improve cardiac function in mice with myocardial infarction by promoting cardiac angiogenesis.[10]
-
Upregulation of HIF1α/VEGFA Signaling: The protective effects of Danshen in responsive cardiac angiogenesis are, at least in part, due to increased expression of HIF1α and VEGFA.[10]
-
Reduction of Oxidative Stress and Inflammation: In rats with acute myocardial injury, Dan-Shen-Yin (a formula containing Danshen) was found to reduce inflammatory factors and enhance antioxidant defense enzymes.[11]
Hypertension
Danshen extracts have been shown to have anti-hypertensive effects in various animal models.
Key Mechanisms of Action:
-
Inhibition of the Renin-Angiotensin System (RAS): Danshen has an anti-hypertensive effect through the inhibition of the angiotensin-converting enzyme (ACE), a key regulatory enzyme of the RAS.
-
Vasodilation: A formula containing Danshen and Gegen has been shown to lower blood pressure in hypertensive rats, which is attributed to its endothelium-independent vasodilation via the opening of K(ATP), Kir, and K(v) channels.
-
eNOS Signaling: Tanshinone IIA, an active ingredient of Danshen, induces vasodilation and reduces blood pressure through the stimulation of endothelial nitric oxide synthase (eNOS).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Danshen and its components in cardiovascular research models.
Table 1: Effects of Danshen on Blood Pressure in Hypertensive Animal Models
| Animal Model | Danshen Formulation/Component | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Two-kidney, one clip (2K1C) Goldblatt hypertensive rats | Water extract of Danshen | Not specified | Not specified | Significant decrease in Systolic Blood Pressure (SBP) | |
| Spontaneously Hypertensive Rats (SHR) | Danshen and Gegen (7:3) aqueous extract | 90.2 and 300 mg/kg | Oral | Significant reduction in SBP | |
| Two-kidney, one-clip renovascular hypertensive hamsters | Tanshinone IIA | 50 µ g/100 g body weight | Oral | Reduced mean arterial pressure from 161.2 ± 6.9 to 130.0 ± 7.8 mmHg |
Table 2: Effects of Danshen on Inflammatory and Oxidative Stress Markers
| Model | Danshen Formulation/Component | Treatment | Biomarker | Result | Reference |
| Acute Ischemic Myocardial Injury in rats | Dan-Shen-Yin (DSY) | Not specified | CRP, TNF-α, IL-6 | Significantly reduced levels | [11] |
| Oxidized low-density lipoprotein (Ox-LDL) induced impairment of Endothelial Progenitor Cells (EPCs) | Danshen | Not specified | Malondialdehyde (MDA) | Significantly decreased | [9] |
| Ischemic Cardiomyopathy (ICM) Rats | Compound Danshen | Not specified | MDA, VCAM-1 | Significantly decreased | |
| Ischemic Cardiomyopathy (ICM) Rats | Compound Danshen | Not specified | Superoxide dismutase (SOD) | Significantly increased activity |
Table 3: Effects of Danshen on Cardiac Function and Angiogenesis post-Myocardial Infarction in Mice
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Reference |
| Sham | 62.87 | 37.39 | [10] |
| MI | 29.78 | 22.82 | [10] |
| MI + Danshen (low dose, 3 g/kg/day) | Improved | Improved | [10] |
| MI + Danshen (high dose, 6 g/kg/day) | Greatly improved | Greatly improved | [10] |
Experimental Protocols
Myocardial Infarction Model and Danshen Treatment
Objective: To investigate the effects of Danshen on cardiac function and angiogenesis after myocardial infarction.[10]
Animal Model: Male BALB/c mice.
Procedure:
-
Anesthesia: Anesthetize mice.
-
Surgical Procedure (LAD Ligation):
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery (LAD) with a suture.
-
Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
-
Sham Operation: In the sham group, the suture is passed under the LAD but not tied.
-
Treatment Groups:
-
Sham: No treatment.
-
MI: LAD ligation with no treatment.
-
MI + Saline: LAD ligation followed by saline injection.
-
MI + Low-dose Danshen: LAD ligation followed by Danshen injection at 3 g/kg per day.
-
MI + High-dose Danshen: LAD ligation followed by Danshen injection at 6 g/kg per day.
-
-
Treatment Duration: 4 weeks.
-
Assessment of Cardiac Function:
-
Perform echocardiography at the end of the treatment period to measure ejection fraction and fractional shortening.
-
-
Histological Analysis:
-
Euthanize the mice and harvest the hearts.
-
Prepare paraffin sections of the hearts.
-
Perform isolectin GS-IB4 staining to visualize and quantify capillaries.
-
-
Molecular Analysis:
-
Evaluate the protein and mRNA expression levels of HIF1α and VEGFA using Western blotting and real-time polymerase chain reaction (RT-PCR), respectively.
-
Renovascular Hypertension Model and Danshen Treatment
Objective: To elucidate the anti-hypertensive mechanism of Danshen.
Animal Model: Two-kidney, one clip (2K1C) Goldblatt renovascular hypertensive rats.
Procedure:
-
Induction of Hypertension:
-
Anesthetize rats.
-
Expose the left renal artery and place a silver clip with a specific internal diameter to induce renal artery stenosis.
-
-
Treatment:
-
Administer water extracts of Danshen to the 2K1C rats.
-
-
Measurements:
-
Monitor systolic blood pressure (SBP).
-
Measure plasma renin activity (PRA), plasma aldosterone concentration (PAC), and plasma atrial natriuretic peptide (ANP) concentration.
-
Determine angiotensin-converting enzyme (ACE) activity in vitro in the presence of Danshen extract in a dose-dependent manner.
-
Signaling Pathways and Experimental Workflows
HIF1α/VEGFA Signaling Pathway in Myocardial Infarction
References
- 1. Cardiovascular effects of Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mail.sobekbio.com [mail.sobekbio.com]
- 3. Danshen (Salvia miltiorrhiza) Compounds Improve the Biochemical Indices of the Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshenxinkun D | CymitQuimica [cymitquimica.com]
- 6. Effects of the aqueous extract of Salvia Miltiorrhiza (danshen) and its magnesium tanshinoate B-enriched form on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danshen: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. researchgate.net [researchgate.net]
- 9. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. saltspringseeds.com [saltspringseeds.com]
- 11. Danshen: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
Application Notes and Protocols for Danshenxinkun C in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Danshenxinkun C, also identified as Trijuganone C, is a lipophilic diterpenoid quinone compound isolated from Salvia miltiorrhiza (Danshen). Emerging research has highlighted its potential as an anticancer agent, demonstrating significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. These notes summarize the current understanding of this compound's activity and provide a foundation for its investigation in cancer research and drug development.
Mechanism of Action
This compound primarily induces cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis.[1] Key mechanistic features include:
-
Induction of Apoptosis: this compound has been shown to induce chromatin condensation and DNA fragmentation, which are hallmark features of apoptosis.[1]
-
Mitochondrial Disruption: The compound promotes the loss of mitochondrial membrane potential and triggers the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: The released cytochrome c initiates a caspase cascade. Studies have confirmed the activation of initiator caspases-8 and -9, as well as the key executioner caspase-3.[1]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins such as Bax and Bid, facilitating mitochondrial permeabilization.[1]
-
PARP Cleavage: Activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate in the final stages of apoptosis.[1]
Beyond the intrinsic apoptosis pathway, evidence suggests that this compound and related compounds from Danshen may also modulate other critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT3 pathways.
Potential Applications in Cancer Research
-
Screening in Diverse Cancer Models: Given its efficacy in leukemia and colon cancer cell lines, this compound is a strong candidate for screening against a broader panel of cancer types, including but not limited to breast, lung, prostate, and pancreatic cancers.[2]
-
Combination Therapy Studies: The distinct mechanism of action of this compound makes it a promising agent for combination studies with conventional chemotherapeutics or targeted therapies to enhance efficacy and overcome drug resistance.
-
Investigation of Upstream Signaling: Further research is warranted to elucidate the upstream targets of this compound that initiate the apoptotic cascade and to fully map its effects on survival pathways like PI3K/Akt and STAT3.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (Trijuganone C) in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HL-60 | Promyelocytic Leukemia | < 10 | Not Specified |
| Jurkat | T-cell Leukemia | < 10 | Not Specified |
| DLD-1 | Colorectal Adenocarcinoma | < 10 | Not Specified |
| COLO 205 | Colon Adenocarcinoma | < 10 | Not Specified |
| Caco-2 | Colorectal Adenocarcinoma | < 10 | Not Specified |
Data sourced from studies on Trijuganone C, also identified as this compound.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the no-cell control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
Signaling Pathways and Workflows
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Potential inhibitory effects on PI3K/Akt and STAT3 pathways.
References
Application Notes & Protocols: Quantitative Analysis of Danshenxinkun C in Herbal Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danshenxinkun C is a diterpenoid compound found in Salvia miltiorrhiza (Danshen), a prominent herb in traditional Chinese medicine used for treating cardiovascular diseases.[1] The quality and efficacy of Danshen-based herbal preparations are closely linked to the concentration of their active constituents.[2] Therefore, accurate and reliable quantitative analysis of specific compounds like this compound is crucial for quality control and standardization.[3]
While validated methods for major Danshen components like tanshinone IIA and salvianolic acid B are well-established, specific quantitative protocols for less abundant compounds such as this compound are not as commonly detailed.[4][5] This document provides a generalized yet detailed protocol for the quantitative analysis of this compound in herbal preparations using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are based on established principles for quantifying similar diterpenoids (tanshinones) from Salvia miltiorrhiza.[6][7]
Recommended Analytical Methodologies
Two primary methods are recommended for the quantification of this compound, offering different levels of sensitivity and selectivity.
-
HPLC-DAD: A robust and widely accessible method suitable for routine quality control when reference standards are available and sensitivity requirements are moderate.[8][9]
-
UPLC-MS/MS: A highly sensitive and selective method ideal for detecting low concentrations of the analyte, for complex matrices, and for pharmacokinetic studies.[6][7] This method is particularly useful when co-elution with other components is a concern.
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-DAD
This protocol outlines the steps for quantifying this compound using HPLC with UV detection, adapted from methods for similar tanshinone compounds.[9]
2.1.1 Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (Analytical grade)
-
Ultrapure water
-
Herbal preparation sample (e.g., powder, extract, pill)
2.1.2 Sample Preparation
-
Grinding: Grind the herbal preparation (e.g., tablets, pills, raw herb) into a fine, homogenous powder (passing through a 60-mesh sieve).
-
Weighing: Accurately weigh 0.5 g of the powdered sample into a 50 mL conical tube.
-
Extraction: Add 25 mL of methanol to the tube.
-
Ultrasonication: Perform ultrasonic extraction for 30 minutes to ensure complete dissolution of the target analyte.[7]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
2.1.3 Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.1.4 Chromatographic Conditions The following conditions are a starting point and should be optimized for this compound.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Series HPLC or equivalent[8] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Elution | 0-20 min, 30-70% B; 20-30 min, 70-90% B; 30-35 min, 90% B |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Injection Volume | 10 µL[8] |
| Detection | DAD, monitor at 270 nm (or λmax of this compound) |
Protocol 2: Quantitative Analysis by UPLC-MS/MS
This protocol provides a high-sensitivity method for quantifying this compound, which is particularly useful for trace-level detection.[7]
2.2.1 Materials and Reagents
-
Same as Protocol 2.1, but using LC-MS grade solvents.
-
Formic Acid (LC-MS grade)
2.2.2 Sample and Standard Preparation
-
Follow the same procedures as in sections 2.1.2 and 2.1.3, but use LC-MS grade methanol for all preparations. The concentration range for standards may need to be lower (e.g., 0.5 - 500 ng/mL) due to higher sensitivity.[6]
2.2.3 UPLC-MS/MS Conditions
| Parameter | Recommended Condition |
| Instrument | Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer or equivalent[7] |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 10-90% B; 5-8 min, 90% B; 8-8.1 min, 90-10% B; 8.1-10 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing this compound standard |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | To be optimized |
| Collision Energy | To be optimized |
Method Validation
For the developed method to be considered reliable and accurate, it must be validated according to established guidelines. The following parameters should be assessed.[10][11][12][13]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.999[9] |
| Precision | Assesses the closeness of agreement among a series of measurements. Evaluated at intra-day and inter-day levels. | Relative Standard Deviation (RSD) ≤ 2%[2] |
| Accuracy | The closeness of the test results to the true value. Often determined via a recovery study. | Average recovery between 95% and 105%[9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1[7] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | RSD ≤ 2.5% over 24 hours[2] |
| Repeatability | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.5% for six independent samples[2] |
Summary of Hypothetical Validation Data (UPLC-MS/MS Method)
| Analyte | Linear Range (ng/mL) | Regression Equation | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) (RSD) | Precision (Intra-day RSD%) |
| This compound | 0.5 - 500 | y = 150.8x + 45.2 | 0.9995 | 0.15 | 0.50 | 98.5 (1.8%) | < 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Method Validation Process Diagram
Caption: Key parameters for analytical method validation.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) [mdpi.com]
- 5. Advancement in analysis of Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validation of the Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Method for Simultaneous Analysis of Eighteen Compounds in the Traditional Herbal Prescription, Sanjoin-Tang [mdpi.com]
- 12. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Danshenxinkun C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions related to the chemical synthesis of Danshenxinkun C. While a specific, detailed total synthesis of this compound is not widely published, this guide draws upon established principles of diterpenoid synthesis and addresses common challenges encountered with similar complex natural products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related diterpenoids, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DSC-T01 | Low yield in Friedel-Crafts acylation/alkylation to form the core ring structure. | - Inactive catalyst (e.g., Lewis acid).- Steric hindrance from bulky protecting groups.- Competing side reactions (e.g., polymerization, rearrangement).- Inappropriate solvent or temperature. | - Use freshly activated Lewis acid (e.g., AlCl₃, TiCl₄).- Screen different Lewis acids and solvents.- Employ a less bulky protecting group on sensitive functionalities.- Optimize reaction temperature and time; consider slow addition of reagents. |
| DSC-T02 | Poor stereoselectivity during the introduction of chiral centers. | - Non-optimal chiral auxiliary or catalyst.- Insufficient temperature control.- Racemization during workup or purification. | - Screen a variety of chiral catalysts or auxiliaries.- Conduct the reaction at lower temperatures to enhance selectivity.- Use milder workup conditions (e.g., buffered solutions).- Analyze the stereochemical purity at each step. |
| DSC-T03 | Difficulty in the formation of the furan ring. | - Unreactive starting material (e.g., sterically hindered ketone).- Harsh reaction conditions leading to decomposition.- Inefficient cyclization promoter. | - Employ a more reactive precursor for the furan moiety.- Screen different methods for furan synthesis (e.g., Paal-Knorr synthesis, oxidative cyclization).- Use milder reagents and optimize reaction conditions (temperature, concentration). |
| DSC-T04 | Epimerization at sensitive stereocenters. | - Presence of acidic or basic impurities.- Prolonged reaction times or elevated temperatures.- Inappropriate choice of base or acid in reaction steps. | - Use purified reagents and solvents.- Minimize reaction times and maintain strict temperature control.- Employ non-nucleophilic bases or weaker acids where possible.- Buffer the reaction mixture if necessary. |
| DSC-T05 | Challenges in the purification of intermediates and the final product. | - Similar polarity of desired product and byproducts.- Instability of the compound on silica gel.- Presence of closely related diastereomers. | - Utilize alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.- Use deactivated silica gel or alumina for chromatography.- Optimize the mobile phase for better separation of diastereomers. |
| DSC-T06 | Oxidation or degradation of the final product during isolation and storage. | - Sensitivity to air (oxidation of phenolic or furan moieties).- Light sensitivity.- Instability in certain solvents. | - Handle the compound under an inert atmosphere (e.g., argon, nitrogen).- Store the product in amber vials, protected from light.- Store at low temperatures (-20°C or -80°C).- Evaporate solvents at low temperatures and store the compound neat or in a suitable, degassed solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, a complex diterpenoid, include the stereocontrolled construction of its multiple chiral centers, the efficient assembly of the polycyclic core, and the regioselective installation of various functional groups, including the furan ring. The sensitivity of some functional groups to acidic or basic conditions also presents a significant hurdle.
Q2: How can the yield of the key bond-forming reactions be improved?
A2: Improving the yield of key reactions often involves a systematic optimization of reaction conditions. This includes screening different catalysts (and their loadings), solvents, temperatures, and reaction times. The use of high-purity starting materials and reagents is also crucial. For complex syntheses, employing advanced techniques like design of experiments (DoE) can help in efficiently identifying optimal conditions.
Q3: What analytical techniques are most suitable for monitoring the progress of the synthesis and characterizing the intermediates?
A3: A combination of analytical techniques is essential. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for more detailed analysis of reaction mixtures, including identifying byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is critical for the structural elucidation of intermediates and the final product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Specific precautions may be necessary for certain steps, such as working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and handling pyrophoric or air-sensitive reagents under an inert atmosphere. A thorough understanding of the material safety data sheets (MSDS) for all chemicals is essential.
Experimental Protocols
While a complete, validated protocol for this compound is not publicly available, the following represents a generalized, hypothetical key step based on common strategies for diterpenoid synthesis.
Hypothetical Key Step: Stereoselective Aldol Reaction to Introduce a Hydroxyl Group
Objective: To introduce a hydroxyl group with a specific stereochemistry, which is a common feature in diterpenoid natural products.
Materials:
-
Aldehyde intermediate (1.0 eq)
-
Ketone or ester enolate precursor (1.2 eq)
-
Chiral auxiliary or catalyst (e.g., Evans auxiliary, chiral Lewis acid) (1.1 eq)
-
Lewis acid (e.g., TiCl₄, Sn(OTf)₂) (1.1 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the aldehyde intermediate and the chiral auxiliary in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the Lewis acid to the solution and stir for 30 minutes.
-
In a separate flask, prepare the enolate by treating the ketone/ester precursor with the base at 0°C.
-
Slowly add the pre-formed enolate to the aldehyde-Lewis acid complex solution at -78°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Aldol Reaction Yield and Diastereoselectivity
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TiCl₄ | DCM | -78 | 85 | 95:5 |
| 2 | Sn(OTf)₂ | DCM | -78 | 78 | 90:10 |
| 3 | BF₃·OEt₂ | DCM | -78 | 65 | 80:20 |
| 4 | TiCl₄ | Toluene | -78 | 75 | 92:8 |
| 5 | TiCl₄ | DCM | -40 | 82 | 88:12 |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Overcoming In Vitro Solubility Challenges of Danshenxinkun C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Danshenxinkun C in in vitro experiments. Given that this compound, a lipophilic diterpenoid from Salvia miltiorrhiza (Danshen), exhibits poor aqueous solubility, this guide offers practical solutions and detailed protocols to enhance its dissolution and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous cell culture medium?
A1: this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be influenced by factors such as the final concentration of the compound, the solvent used for the stock solution, and the final percentage of that solvent in the medium.
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: Start by optimizing your stock solution. Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When diluting the stock solution into your aqueous experimental medium, ensure vigorous mixing and that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Are there more advanced methods to enhance the solubility of this compound for in vitro studies?
A3: Yes, several formulation strategies can significantly improve the solubility and bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, nanoparticles, liposomes, and solid dispersions.[1][2][3]
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Dilution in Aqueous Buffer or Medium
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol).[4] | This compound remains in solution at higher concentrations. |
| Final solvent concentration is too low to maintain solubility. | Increase the final concentration of the organic solvent in small increments, while monitoring for solvent toxicity in your experimental system. | Improved solubility without significant cytotoxicity. |
| The compound is "crashing out" due to rapid dilution. | Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform dispersion. | Minimized precipitation and a more homogenous solution. |
Issue 2: Compound Precipitates Over Time During Incubation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound is not stable in the aqueous environment at the experimental temperature. | Consider using a formulation approach like cyclodextrin inclusion complexes or liposomal encapsulation to protect the compound and improve stability.[1][5][6] | Enhanced stability and sustained solubility throughout the experiment. |
| Saturation solubility is exceeded over time due to temperature changes or interactions with media components. | Decrease the final concentration of this compound. If a higher concentration is necessary, a solubility-enhancing formulation is recommended. | The compound remains in solution for the duration of the experiment. |
Solubility Enhancement Strategies: Data and Protocols
Several advanced techniques can be employed to overcome the solubility limitations of this compound. The following tables summarize the quantitative improvements that can be expected with different methods, based on studies of structurally similar tanshinones.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Fold Increase in Solubility (Approx.) | References |
| Co-solvents | Increasing the polarity of the solvent system. | 2-26 fold | [2] |
| Cyclodextrin Inclusion | Encapsulating the hydrophobic molecule within a cyclodextrin cavity. | 9-fold (for similar compounds) | [7] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix in a solid state. | Significant increase (qualitative) | [3][8][9] |
| Nanoparticles | Increasing surface area and dissolution rate by reducing particle size. | Significantly improved dissolution | [10] |
| Liposomes | Encapsulating the lipophilic drug within a lipid bilayer. | High loading capacity for lipophilic drugs | [1] |
Detailed Experimental Protocols
This protocol describes the preparation of a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a method shown to enhance the solubility of similar poorly soluble compounds.[7]
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the solution to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically 2:1.
-
Create a thin lipid film on the wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently above the lipid phase transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Visualizing Experimental Workflows and Concepts
Logical Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Signaling Pathway Considerations
While specific signaling pathways for this compound are not yet fully elucidated, related tanshinones from Danshen have been shown to modulate various pathways involved in inflammation, apoptosis, and oxidative stress. Overcoming solubility is the first critical step to accurately study these potential downstream effects.
Caption: Overcoming solubility is key for studying biological activity.
References
- 1. Challenges and strategies in progress of drug delivery system for traditional Chinese medicine Salviae Miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A water-soluble inclusion complex of pedunculoside with the polymer β-cyclodextrin: a novel anti-inflammation agent with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes and liposome-like vesicles for drug and DNA delivery to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1277840A - Tanshinone solid disperser and its prepn. method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Danshenxinkun C Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Danshenxinkun C for in vivo studies. As direct in vivo data for this compound is limited, this guide leverages information from structurally related tanshinone compounds isolated from Salvia miltiorrhiza (Danshen) to provide a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpenoid quinone compound that has been isolated from the dried root of Salvia miltiorrhiza (Danshen). It belongs to the tanshinone family of compounds, which are known for a variety of biological activities.
Q2: I cannot find any in vivo dosage information for this compound. Where should I start?
Q3: What are some common administration routes for tanshinones in animal models?
Common routes of administration for tanshinones in in vivo studies include:
-
Intraperitoneal (i.p.) injection: This route is frequently used for delivering compounds in preclinical studies.
-
Oral gavage (p.o.): This is a common method for oral administration in rodents.
-
Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.
-
Subcutaneous (s.c.) injection: This provides a slower release of the compound.
The choice of administration route will depend on the physicochemical properties of your this compound formulation and the objectives of your study.
Q4: What are the known biological activities and signaling pathways affected by tanshinones?
Tanshinones, as a class of compounds, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4] These effects are mediated through the modulation of various signaling pathways, such as:
-
PI3K/Akt pathway[5]
-
MAPK pathway[6]
-
STAT3/CCL2 pathway[7]
-
NF-κB signaling[6]
-
JAK-STAT signaling pathway[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the initial dose. | The dose may be too low. Bioavailability might be poor depending on the formulation and route of administration. | Gradually increase the dose in subsequent cohorts. Consider reformulating this compound to improve solubility and bioavailability. Evaluate a different route of administration (e.g., from oral to intraperitoneal). |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The dose is too high. The formulation may have toxic excipients. | Immediately reduce the dosage for subsequent experiments. Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD). Analyze the components of your formulation for potential toxicity. |
| High variability in experimental results. | Inconsistent dosing technique. Variability in animal health or genetics. Instability of the this compound formulation. | Ensure all personnel are properly trained in the chosen administration technique. Use animals from a reputable supplier with a consistent health and genetic background. Prepare fresh formulations for each experiment and protect from light and heat if necessary. |
| Precipitation of the compound upon administration. | Poor solubility of this compound in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Consider using a suspension or an emulsion. Characterize the physical stability of your formulation before in vivo use. |
Data on Analogous Tanshinone Compounds
The following tables summarize in vivo dosage information for tanshinone compounds that are structurally related to this compound. This data should be used as a reference point for designing your own dose-finding studies for this compound.
Table 1: In Vivo Dosages of Various Tanshinones in Mice
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Dihydroisotanshinone I | MDA-MB-231 xenograft | i.p. injection | 10 mg/kg | Retarded tumor growth | [9] |
| Tanshinone IIA | C26 colon cancer xenograft | i.v. injection | 0.5, 1, 2 mg/kg | Decreased serum VEGF levels | [9] |
| Tanshinone IIA | Colon cancer xenograft | oral | 20 mg/kg | Pro-apoptotic activity | [9] |
| Cryptotanshinone | Bleeding time model | i.p. injection | 10 mg/kg | Decreased clot retraction | [10] |
Table 2: In Vivo Dosages of Various Tanshinones in Rats
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Tanshinone IIA | Pharmacokinetic study | oral | 60 mg/kg | Bioavailability assessment | [11] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and saline, or corn oil). The final concentration of the vehicle (e.g., DMSO) should be kept low and consistent across all treatment groups, including the vehicle control.
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
-
Animal Handling:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the abdominal area.
-
-
Injection:
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals regularly according to your experimental protocol.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in the chemistry and biology of the bioactive constituents of Tanshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Mechanism of Danshen against Myelofibrosis by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 10. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Danshenxinkun C Extraction & Purification
Disclaimer: Direct chemical and physical data for Danshenxinkun C is limited in publicly available literature. This guide is based on the properties of closely related and co-occurring tanshinone-type compounds from Salvia miltiorrhiza, such as Danshenxinkun A and B. The principles and methodologies outlined here are standard for the extraction and purification of this class of compounds and should be directly applicable.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound extract yield is very low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Plant Material Quality: The concentration of tanshinones can vary significantly based on the plant's age, growing conditions, and storage. Use of old or improperly stored Salvia miltiorrhiza roots can lead to lower yields.
-
Insufficient Extraction Time or Temperature: The extraction of tanshinones is often time and temperature-dependent. Ensure your protocol allows for adequate exposure of the solvent to the plant matrix.
-
Inappropriate Solvent Choice: this compound, like other tanshinones, is a lipophilic (fat-soluble) compound.[1] Non-polar or semi-polar solvents like ethanol, methanol, or ethyl acetate are more effective than highly polar solvents like water.[2]
-
Particle Size of Plant Material: If the root material is not ground to a sufficiently small particle size, the solvent cannot efficiently penetrate the plant tissue to extract the target compounds.
Q2: I am seeing a persistent emulsion layer during my liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is a common issue, especially when dealing with complex plant extracts that contain surfactant-like molecules. To break an emulsion, you can try the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can help break the emulsion by increasing the ionic strength of theaqueous layer.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes help to destabilize the emulsion.
Q3: My final product shows multiple spots on a TLC plate, indicating impurities. What are these likely to be?
A3: The most common impurities in a this compound extract are other structurally related tanshinones and hydrophilic phenolic acids.
-
Other Tanshinones: Salvia miltiorrhiza contains a wide variety of tanshinones, such as Danshenxinkun A, Danshenxinkun B, cryptotanshinone, and tanshinone IIA.[1] These have similar chemical properties and are often co-extracted.
-
Phenolic Acids: While this compound is lipophilic, some hydrophilic compounds like salvianolic acid B and protocatechuic acid may also be present in the initial extract, especially if a polar solvent like ethanol is used.[3]
Q4: How can I improve the purity of my this compound isolate?
A4: Chromatographic techniques are essential for purifying this compound from a crude extract.
-
Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel is a common stationary phase for separating tanshinones.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is a very effective method. A C18 reversed-phase column is often used for the separation of tanshinones.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can be used to separate and purify major components from Danshen with high purity (over 95%).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient initial extraction. 2. Degradation of the target compound. 3. Loss of compound during purification steps. | 1. Optimize extraction parameters (solvent, temperature, time). 2. Avoid high temperatures and exposure to strong light. 3. Monitor each purification step with TLC or HPLC to track the target compound. |
| Presence of Green/Brown Pigments in Final Product | Co-extraction of chlorophyll and other pigments. | 1. Use a non-polar solvent like hexane for an initial wash of the plant material to remove pigments. 2. Employ charcoal treatment of the extract (use with caution as it may adsorb the target compound). |
| Poor Separation of Tanshinones in HPLC | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Overloading of the column. | 1. Optimize the gradient or isocratic mobile phase. 2. Use a guard column and ensure the mobile phase is filtered. 3. Reduce the injection volume or concentration of the sample. |
| Identification of Unknown Impurities | Presence of unexpected or less common compounds from the plant matrix. | Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) to identify the structure of the unknown impurities. |
Data Presentation
Table 1: Physicochemical Properties of Related Danshenxinkun Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Danshenxinkun A | C₁₈H₁₆O₄ | 296.3 |
| Danshenxinkun B | C₁₈H₁₆O₃ | 280.3 |
| Acetyl Danshenxinkun A[2] | C₂₀H₁₈O₅ | 338.1 |
Table 2: Example HPLC Parameters for Tanshinone Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: General Extraction of Tanshinones from Salvia miltiorrhiza
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Preparation of Plant Material: Dry the roots of Salvia miltiorrhiza at 60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Macerate 100g of the powdered root material in 1 L of 95% ethanol.
-
Perform the extraction in an ultrasonic bath for 30 minutes at 40°C.
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Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of ethyl acetate and water (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake gently.
-
Allow the layers to separate. The ethyl acetate layer will contain the lipophilic tanshinones, including this compound.
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Collect the ethyl acetate layer and evaporate the solvent to yield the enriched tanshinone fraction.
-
Protocol 2: HPLC Analysis of this compound Extract
-
Sample Preparation: Dissolve the enriched tanshinone fraction in methanol to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% water with 0.1% formic acid, 30% acetonitrile).
-
Set the detector wavelength to 270 nm.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution program, for example:
-
0-20 min: 30% to 70% acetonitrile.
-
20-30 min: 70% to 90% acetonitrile.
-
30-35 min: Hold at 90% acetonitrile.
-
35-40 min: Return to initial conditions.
-
-
-
Data Analysis: Identify the peaks corresponding to different tanshinones based on their retention times compared to known standards. Quantify the amount of each compound by integrating the peak areas.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Decision Tree for Troubleshooting Low Purity.
Caption: Relationship of this compound to Potential Impurities.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Danshenxinkun C Detection
Welcome to the technical support center for the analysis of Danshenxinkun C and related tanshinones from Salvia miltiorrhiza (Danshen). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for accurate and robust quantification.
Note: Specific literature on the analytical methodology for this compound is limited. The guidance provided herein is based on established and validated methods for structurally similar and co-occurring lipophilic tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which share similar physicochemical properties and analytical behaviors.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common analytical challenges? A1: this compound is a lipophilic diterpenoid quinone, a class of compounds known as tanshinones, isolated from the roots of Salvia miltiorrhiza.[1] Key analytical challenges include its low water solubility, potential for degradation under certain conditions, and the complexity of the plant matrix, which contains numerous structurally similar compounds that can cause chromatographic interference.
Q2: Which analytical techniques are most suitable for this compound detection? A2: High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the most common and robust method for routine quantification.[2][3] For higher sensitivity, selectivity, and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, especially for analyzing samples with low concentrations or complex biological matrices.[4][5]
Q3: How should I choose an appropriate extraction method for this compound? A3: As a lipophilic compound, this compound is best extracted using organic solvents. Ultrasonic-assisted extraction with methanol or ethanol (typically 60-95%) is efficient and widely used.[2] Reflux extraction is also effective but can be more time-consuming.[6] For cleaner extracts, advanced methods like Supercritical Fluid Extraction (SFE) can be employed, though they require specialized equipment.[3]
Q4: What are the typical storage conditions for this compound standards and extracted samples? A4: To prevent degradation, stock solutions and processed samples should be stored in tightly sealed vials, protected from light, at low temperatures (-20°C is recommended for long-term storage).[7] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable.[4] It is always best practice to prepare fresh solutions or analyze samples on the same day of preparation.[7]
Q5: How can I improve the sensitivity of my detection method? A5: Beyond optimizing sample concentration and injection volume, several strategies can enhance sensitivity. For HPLC-UV, ensure the detection wavelength is set at the absorbance maximum for this compound (typically around 270 nm for tanshinones).[2] For trace-level analysis, LC-MS/MS offers significantly higher sensitivity.[5] Additionally, pre-column derivatization to create a fluorescent product is an advanced technique that can dramatically increase sensitivity for HPLC with fluorescence detection.[8]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My this compound peak is tailing or showing poor symmetry. What are the likely causes and how can I fix it? A: Peak tailing is a common issue when analyzing tanshinones. The primary causes include:
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Secondary Silanol Interactions: Free silanol groups on the C18 column packing can interact with polar moieties on the analyte.
-
Solution: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress silanol activity. Using a modern, end-capped column can also minimize these interactions.
-
-
Column Contamination or Wear: Accumulation of strongly retained compounds from the sample matrix can create active sites.
-
Solution: Implement a column washing protocol (flushing with a strong solvent like isopropanol) or install a guard column to protect the analytical column.
-
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume.
-
Troubleshooting Logic for Poor Peak Shape
Q: Why is the retention time of this compound shifting between runs? A: Retention time instability is often related to the mobile phase, column, or pump.
-
Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component (like acetonitrile) can alter elution strength.
-
Solution: Ensure mobile phase components are accurately measured and freshly prepared. Keep solvent bottles capped to prevent evaporation.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.
-
-
Temperature Fluctuations: Column temperature affects solvent viscosity and retention.
-
Solution: Use a column oven to maintain a constant, stable temperature.
-
-
Pump Issues: Leaks or faulty check valves can cause inconsistent flow rates.
-
Solution: Check for leaks (salt crystal buildup is a common sign with buffered mobile phases) and perform routine pump maintenance.
-
Q: My recovery of this compound is low and inconsistent after sample preparation. What can I improve? A: Low recovery typically points to incomplete extraction or degradation.
-
Incomplete Extraction: The extraction time, temperature, or solvent may be suboptimal.
-
Solution: For ultrasonic extraction, ensure the temperature does not exceed 50-60°C to prevent degradation.[2] Test different extraction times (e.g., 30, 45, 60 minutes) to find the point of maximum recovery. Ensure the solvent-to-sample ratio is adequate.
-
-
Analyte Degradation: Tanshinones can be sensitive to light and high temperatures.
-
Solution: Protect samples from direct light during and after extraction. Avoid excessive heat. If performing evaporation steps, use a rotary evaporator at a moderate temperature (e.g., <40°C).
-
-
Transfer Losses: Multiple transfer steps can lead to sample loss.
-
Solution: Minimize the number of transfer steps. Ensure all vessels are rinsed with the extraction solvent to recover any adsorbed analyte.
-
Section 3: Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound and other tanshinones from dried Salvia miltiorrhiza root powder.
-
Sample Weighing: Accurately weigh approximately 1.0 g of dried, powdered Danshen root into a 50 mL conical tube.
-
Solvent Addition: Add 25 mL of 80% methanol (v/v) to the tube.
-
Ultrasonication: Place the tube in an ultrasonic water bath. Sonicate for 45 minutes, ensuring the bath temperature is maintained at or below 50°C.
-
Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an amber HPLC vial for analysis.
-
Storage: If not analyzed immediately, cap the vial and store at 4°C for up to 24 hours.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of this compound and related tanshinones.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-25 min: 30% to 60% B
-
25-40 min: 60% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 30% B (Return to initial)
-
50-60 min: Hold at 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 270 nm.
-
Section 4: Data Presentation
Table 1: Comparison of Extraction Methods for Tanshinones
| Extraction Method | Typical Solvent(s) | Temperature | Advantages | Disadvantages |
| Ultrasonic-Assisted | Methanol, Ethanol (70-95%) | 25-50°C | Fast, efficient, lower temperature reduces degradation risk.[2] | Energy input needs control to avoid overheating. |
| Reflux Extraction | Methanol, Ethanol | Boiling Point | Simple setup, effective. | Time-consuming, potential for thermal degradation of sensitive compounds.[6] |
| Supercritical Fluid (SFE) | CO₂ with Ethanol/Methanol modifier | 40-60°C | High selectivity, no residual organic solvent.[3] | Requires specialized, high-pressure equipment. |
Table 2: Typical HPLC-UV Method Parameters for Tanshinone Analysis
| Parameter | Recommended Setting | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for reversed-phase separation of lipophilic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting lipophilic tanshinones. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balances speed and resolution. |
| Column Temperature | 30-35°C | Ensures stable retention times and improves efficiency. |
| Detection Wavelength | ~270 nm | Corresponds to the UV absorbance maximum for the tanshinone chromophore.[2] |
Table 3: Example LC-MS/MS MRM Transitions for Related Tanshinones
This table provides a starting point for developing an LC-MS/MS method. Transitions for this compound should be optimized empirically.[5]
| Compound | Precursor Ion [M+H]⁺ | Product Ion 1 | Product Ion 2 | Ionization Mode |
| Tanshinone IIA | 295.1 | 277.1 | 249.1 | Positive (ESI+) |
| Cryptotanshinone | 297.1 | 279.1 | 251.1 | Positive (ESI+) |
| Tanshinone I | 277.1 | 259.1 | 231.1 | Positive (ESI+) |
| Dihydrotanshinone I | 279.1 | 261.1 | 233.1 | Positive (ESI+) |
Section 5: Visualizations
General Experimental Workflow for this compound Analysis
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 65907-76-8 | Danshenxinkun B [phytopurify.com]
- 8. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Danshenxinkun C and Related Compounds in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danshenxinkun C and related compounds from Salvia miltiorrhiza (Danshen). Our goal is to help you anticipate and address potential off-target effects in your experiments, ensuring data integrity and accurate interpretation of results.
A Note on this compound: As of our latest update, specific peer-reviewed data on a compound explicitly named "this compound" is limited in publicly available scientific literature. The Danshenxinkun family includes several identified compounds such as Danshenxinkun A, B, and D.[1][2][3] It is crucial to verify the chemical identity and purity of your test compound. The guidance provided here is based on the known biological activities of Danshen extracts and their constituent compounds, which are likely to share mechanistic similarities with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and general bioactivities of Danshen compounds?
A1: Compounds derived from Danshen, including tanshinones and salvianolic acids, are known to exhibit a wide range of biological activities.[4] These include anti-inflammatory, antioxidant, antithrombotic, vasodilatory, neuroprotective, hepatoprotective, and anti-cancer effects.[4] The mechanisms are often multifaceted, involving the modulation of multiple signaling pathways rather than a single target.[4][5]
Q2: What are the most common off-target effects I should be aware of when using a novel Danshen-derived compound?
A2: Given the pleiotropic effects of Danshen constituents, researchers should be vigilant for a range of potential off-target effects, including but not limited to:
-
Broad-spectrum kinase inhibition: Many natural products can interact with the ATP-binding pocket of various kinases.[6]
-
Modulation of inflammatory pathways: Components of Danshen are known to inhibit pro-inflammatory cytokines and signaling pathways like NF-κB.[7]
-
Antioxidant activity: The phenolic acid components, in particular, are potent free radical scavengers, which can influence assays sensitive to redox state.[4]
-
Effects on ion channels: Some Danshen compounds may interact with various ion channels, which could be an off-target effect depending on the primary research question.
-
Toxicity at high concentrations: While generally considered to have low toxicity, high concentrations of Danshen extracts have been shown to induce cytotoxicity and apoptosis in vitro.[8][9]
Q3: My compound is not showing the expected activity. What are the initial troubleshooting steps?
A3: If your Danshenxinkun compound is not exhibiting the anticipated biological effect, consider the following:
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Compound Integrity and Solubility: Verify the purity and stability of your compound. Ensure it is fully dissolved in your assay medium, as poor solubility is a common issue with natural products.
-
Concentration Range: You may be testing a concentration range that is too high or too low. A broad dose-response curve is recommended for initial experiments.
-
Cell Line Specificity: The target pathway may not be active or relevant in your chosen cell line.
-
Experimental Controls: Ensure all your positive and negative controls are behaving as expected.[10]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common unexpected results when working with Danshenxinkun compounds.
| Observed Problem | Potential Cause | Suggested Action |
| High variability between replicate wells. | 1. Compound precipitation: The compound may be coming out of solution at the tested concentration. 2. Inconsistent cell seeding: Uneven cell density across the plate. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Visually inspect wells for precipitate. Consider using a different solvent or a lower concentration. 2. Refine cell seeding protocol and ensure a homogenous cell suspension. 3. Avoid using the outer wells for experimental data; fill them with sterile media or PBS. |
| All cells die, even at the lowest concentration. | 1. High potency: The compound is more active than anticipated. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Error in dilution: A mistake may have occurred during the preparation of stock solutions or serial dilutions. | 1. Test a significantly lower concentration range (e.g., nanomolar or picomolar). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 3. Prepare fresh stock solutions and dilutions, double-checking all calculations. |
| No biological effect is observed at any concentration. | 1. Compound inactivity: The compound may not be active in the chosen assay or cell line. 2. Compound degradation: The compound may be unstable under the experimental conditions (e.g., temperature, light exposure). 3. Insufficient incubation time: The effect may require a longer duration to become apparent. | 1. Test the compound in a different cell line known to be responsive to similar compounds or in a cell-free biochemical assay if the target is known. 2. Assess the stability of the compound under assay conditions using analytical methods like HPLC. 3. Perform a time-course experiment to determine the optimal incubation period. |
| Results are not reproducible. | 1. Reagent variability: Inconsistent quality of reagents, media, or serum. 2. Subtle variations in protocol: Minor deviations in experimental procedures between repeats. 3. Cell passage number: Cellular responses can change at high passage numbers. | 1. Use the same lot of reagents for all related experiments. 2. Maintain a detailed and consistent experimental protocol. 3. Use cells within a defined low passage number range. |
Key Experimental Protocols
To aid in designing robust experiments, detailed methodologies for foundational assays are provided below.
Protocol 1: Determining Compound Solubility
Objective: To determine the solubility of this compound in various laboratory solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., DMSO, ethanol, methanol, water, PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a defined volume of the first solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particles. A clear solution indicates solubility at that concentration.
-
If undissolved particles remain, add another aliquot of the solvent to decrease the concentration and repeat the vortexing and inspection.
-
Record the concentration at which the compound fully dissolves.
-
Repeat for each solvent to be tested.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Physicochemical Properties of Related Danshenxinkun Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Source Organism |
| Danshenxinkun A | C₁₈H₁₆O₄ | 296.3 | Salvia miltiorrhiza |
| Danshenxinkun B | C₁₈H₁₆O₃ | 280.3 | Salvia miltiorrhiza |
Data sourced from PubChem.[1][2]
Table 2: Summary of Potential Off-Target Pathways for Danshen Compounds
| Pathway | Key Mediators | Potential Effect of Danshen Compounds | Relevant Experimental Readouts |
| Inflammatory Signaling | NF-κB, TNF-α, IL-1β | Inhibition | Western blot for p-NF-κB, ELISA for cytokines |
| Oxidative Stress | ROS, Nrf2 | Reduction of ROS, activation of Nrf2 | DCFDA assay for ROS, Western blot for Nrf2 |
| Cell Survival/Apoptosis | PI3K/Akt, Bcl-2, Caspases | Modulation (context-dependent) | Western blot for p-Akt, Bcl-2; Caspase activity assays |
| Kinase Signaling | Multiple kinases | Broad-spectrum inhibition | Kinase activity panels, phosphoproteomics |
Visualizing Experimental Logic and Pathways
To facilitate a deeper understanding of the experimental design and potential molecular interactions of this compound, the following diagrams are provided.
Caption: A stepwise workflow for troubleshooting unexpected experimental results.
Caption: Potential signaling pathways modulated by Danshenxinkun compounds.
This technical support center is intended to be a living document and will be updated as more specific information on this compound becomes available. We encourage researchers to perform thorough characterization of their specific compounds and to employ a comprehensive set of controls to ensure the validity of their findings.
References
- 1. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 5. Atheroprotective Effects and Molecular Targets of Tanshinones Derived From Herbal Medicine Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating direct kinase targets of compound Danshen dropping pills employing archived data and prediction models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vivo and in vitro study: High-dosage Danshen injection induces peripheral vascular endothelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Reproducibility of Bioassays for Danshen-Derived Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Danshen-derived compounds, with a focus on the representative compound Tanshinone IIA.
Frequently Asked Questions (FAQs)
Q1: What is Tanshinone IIA and why is it used in bioassays?
A1: Tanshinone IIA is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1] It is one of the most pharmacologically active components of Danshen and is widely studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardiovascular protective properties.[1][2][3] Its use in bioassays is driven by the need to understand its mechanisms of action and to screen for its potential as a therapeutic agent.
Q2: What are the common bioassays used to evaluate the activity of Tanshinone IIA?
A2: Common bioassays for Tanshinone IIA include:
-
Cell Viability and Cytotoxicity Assays: Assays like MTT, MTS, and XTT are frequently used to determine the effect of Tanshinone IIA on cell proliferation and to calculate its IC50 (half-maximal inhibitory concentration).[4][5]
-
Apoptosis Assays: Methods such as Annexin V/PI staining and analysis of caspase activity are used to investigate if Tanshinone IIA induces programmed cell death.[4]
-
Cell Cycle Analysis: Flow cytometry is employed to determine if Tanshinone IIA causes cell cycle arrest at specific phases.[4]
-
Western Blotting: This technique is used to measure the expression levels of proteins involved in signaling pathways affected by Tanshinone IIA.[4]
-
Migration and Invasion Assays: These assays assess the impact of Tanshinone IIA on the metastatic potential of cancer cells.[6]
Q3: What are the known mechanisms of action for Tanshinone IIA?
A3: Tanshinone IIA has been shown to exert its effects through multiple signaling pathways. It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][7] It can also cause cell cycle arrest and inhibit cell proliferation by modulating pathways such as PI3K/Akt and MAPK.[7][8] Additionally, Tanshinone IIA has been reported to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6]
Troubleshooting Guide
Problem 1: High variability in IC50 values for Tanshinone IIA between experiments.
-
Possible Cause 1: Inconsistent compound preparation. Tanshinone IIA is a lipophilic compound with poor water solubility.[9] Inconsistent dissolution can lead to variations in the effective concentration.
-
Solution: Always dissolve Tanshinone IIA in a suitable solvent like DMSO at a high concentration to create a stock solution.[10] Ensure the stock solution is thoroughly mixed before each use. When preparing working solutions, dilute the stock in culture medium and mix well immediately before adding to the cells. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Variations in cell seeding density. The number of cells at the start of the experiment can significantly impact the results of a cell viability assay.
-
Solution: Maintain a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and ensure even cell distribution in the plates.
-
-
Possible Cause 3: Differences in incubation time. The duration of exposure to Tanshinone IIA can affect the observed cytotoxicity.[11]
-
Solution: Strictly adhere to the predetermined incubation time in your experimental protocol. Use a timer to ensure consistency.
-
-
Possible Cause 4: Contamination. Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to unreliable results.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial and fungal contamination.
-
Problem 2: Unexpected or no dose-response curve.
-
Possible Cause 1: Incorrect concentration range. The selected concentration range for Tanshinone IIA may be too high or too low to observe a dose-dependent effect.
-
Solution: Perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific cell line. Refer to published literature for typical IC50 values in similar cell lines (see Table 1).
-
-
Possible Cause 2: Compound instability. Tanshinone IIA may degrade under certain conditions, such as prolonged exposure to light or high temperatures. Some studies have noted the instability of tanshinones in aqueous solutions over 24 hours.[12]
-
Solution: Prepare fresh working solutions of Tanshinone IIA for each experiment. Protect stock and working solutions from light by using amber tubes or wrapping them in foil. Store stock solutions at -20°C or -80°C.
-
-
Possible Cause 3: Assay interference. Tanshinone IIA, being a colored compound, may interfere with colorimetric assays like MTT by absorbing light at the same wavelength as the formazan product. It may also have intrinsic fluorescence that could interfere with fluorescent assays.[13]
-
Solution: Run a control plate with Tanshinone IIA in cell-free medium to measure its absorbance or fluorescence at the assay wavelength. Subtract this background reading from your experimental values. Consider using a different type of assay, such as an ATP-based luminescence assay for cell viability, which is generally less prone to colorimetric interference.
-
Data Presentation
Table 1: Reported IC50 Values of Tanshinone IIA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 24 | ~6.8 (2 µg/mL) | [4] |
| MCF-7 | Breast Cancer | Not Specified | 3.3 | [14] |
| MDA-MB-231 | Breast Cancer | Not Specified | 6.5 | [14] |
| A549 | Lung Cancer | Not Specified | 17.9 | [14] |
| HeLa | Cervical Cancer | 48 | 17.55 | [15] |
| HepG2 | Liver Cancer | 24 | >20 | [16] |
| CAL27 | Oral Squamous Cell Carcinoma | 48 | ~2 | [5] |
| SCC4 | Oral Squamous Cell Carcinoma | 48 | ~2 | [5] |
| SCC25 | Oral Squamous Cell Carcinoma | 48 | ~2 | [5] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay with Tanshinone IIA
1. Materials:
-
Tanshinone IIA powder
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line of interest (e.g., 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Tanshinone IIA in DMSO.[10]
-
On the day of the experiment, prepare serial dilutions of the Tanshinone IIA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 2, 4, 8 µg/mL).[4] Also prepare a vehicle control with the same final concentration of DMSO as the highest Tanshinone IIA concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Tanshinone IIA dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[4]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Tanshinone IIA concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing inconsistent IC50 values in bioassays.
Caption: A simplified diagram of Tanshinone IIA's pro-apoptotic signaling pathway.
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]
- 10. Tan IIA inhibits H1299 cell viability through the MDM4-IAP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Danshenxinkun C and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine with a long history of use for various ailments, particularly cardiovascular diseases. Its therapeutic effects are attributed to a rich array of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones. Among the lipophilic constituents, Tanshinone IIA is the most abundant and extensively studied, renowned for its diverse pharmacological activities. More recently, other diterpenoids, such as Danshenxinkun C, have been isolated from Danshen. This guide aims to provide a comparative overview of the biological activities of this compound and Tanshinone IIA, supported by available experimental data.
Initial literature searches reveal a significant disparity in the volume of research available for Tanshinone IIA compared to this compound. While Tanshinone IIA has been the subject of numerous in vitro and in vivo studies elucidating its mechanisms of action across various disease models, this compound remains a relatively understudied compound. At present, there is a notable lack of specific data on the biological activities of this compound, and no direct comparative studies with Tanshinone IIA have been identified in the public domain.
This guide will therefore primarily focus on the well-documented biological activities of Tanshinone IIA, while highlighting the current knowledge gap regarding this compound. As more research on this compound becomes available, this guide will be updated to provide a comprehensive comparison.
Tanshinone IIA: A Multifaceted Therapeutic Agent
Tanshinone IIA has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for the treatment of various diseases. Its primary effects are observed in the cardiovascular and central nervous systems, as well as in oncology.
Cardiovascular Effects
Tanshinone IIA exhibits significant protective effects on the cardiovascular system. It has been shown to improve microcirculation, dilate coronary arteries, and protect against myocardial ischemia-reperfusion injury.[1][2] The mechanisms underlying these effects are multifaceted and include:
-
Anti-inflammatory and Antioxidant Properties: Tanshinone IIA can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby protecting vascular endothelial cells from damage.[3]
-
Anti-atherosclerotic Effects: It can reduce the formation of foam cells, a key event in the development of atherosclerosis.[1]
-
Inhibition of Platelet Aggregation: Tanshinone IIA can help prevent the formation of blood clots.
Anticancer Activity
A growing body of evidence supports the potent anticancer effects of Tanshinone IIA against a wide range of human cancer cell lines.[4] Its anticancer mechanisms include:
-
Induction of Apoptosis and Autophagy: Tanshinone IIA can trigger programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation and Metastasis: It can suppress the growth and spread of tumors.
-
Anti-angiogenesis: Tanshinone IIA can inhibit the formation of new blood vessels that supply nutrients to tumors.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Tanshinone IIA. It has been shown to offer protection against cerebral ischemia-reperfusion injury and may have therapeutic applications in neurodegenerative diseases.
This compound: An Enigma in Danshen's Chemical Arsenal
This compound belongs to the diterpenoid class of compounds found in Danshen.[1] However, detailed information regarding its specific biological activities is currently scarce in publicly available scientific literature. While it is plausible that this compound shares some of the general properties of other Danshen-derived diterpenoids, such as anti-inflammatory or antioxidant effects, this remains to be experimentally validated.
The absence of dedicated studies on this compound makes a direct and meaningful comparison with the well-characterized biological profile of Tanshinone IIA impossible at this time.
Future Directions
To bridge the current knowledge gap, dedicated research into the pharmacological properties of this compound is crucial. Future studies should aim to:
-
Elucidate the specific biological activities of this compound in various in vitro and in vivo models.
-
Conduct direct comparative studies between this compound and Tanshinone IIA to identify any unique or overlapping mechanisms of action.
-
Investigate the potential synergistic or antagonistic effects of this compound in combination with other Danshen constituents.
Conclusion
Tanshinone IIA stands out as a key bioactive component of Danshen with well-documented cardiovascular, anticancer, and neuroprotective effects. In stark contrast, this compound remains a largely uncharacterized compound. While the potential for this compound to possess significant biological activities exists, a comprehensive understanding of its pharmacological profile and a direct comparison with Tanshinone IIA are contingent on future research. This guide underscores the need for further investigation into the lesser-known constituents of Danshen to fully unlock its therapeutic potential.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 4. Long-term treatment with danshen-gegen decoction protects the myocardium against ischemia/reperfusion injury via the redox-sensitive protein kinase C-ε/mK(ATP) pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Danshenxinkun A, B, and C: Unveiling Their Therapeutic Potential
Danshenxinkun A, B, and C are diterpenoid compounds isolated from the renowned traditional Chinese medicine Danshen (Salvia miltiorrhiza). These compounds have garnered interest within the scientific community for their potential pharmacological activities. This guide provides a comparative analysis of Danshenxinkun A, B, and C, summarizing the current, albeit limited, scientific knowledge on their biological effects and mechanisms of action. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these promising natural products.
Overview of Biological Activities
While direct comparative studies on Danshenxinkun A, B, and C are scarce, existing research provides insights into their individual biological activities. Danshenxinkun A has been primarily investigated for its anti-cancer properties, while Danshenxinkun B has shown potential as an anti-inflammatory agent. Information regarding the specific biological activities of Danshenxinkun C is notably limited in the current scientific literature.
| Compound | Primary Biological Activity | Other Reported Activities |
| Danshenxinkun A | Anti-cancer | Cytotoxic, Antiproliferative, Antioxidant |
| Danshenxinkun B | Anti-inflammatory | - |
| This compound | Not well-characterized | - |
Comparative Analysis of Mechanisms of Action
The distinct biological activities of Danshenxinkun A and B appear to stem from their differential modulation of intracellular signaling pathways.
| Feature | Danshenxinkun A | Danshenxinkun B | This compound |
| Known Signaling Pathway | Modulates the MAPK/ERK signaling pathway, leading to the induction of apoptosis. | Inhibits the NF-κB/NLRP3 signaling pathway. | Not elucidated. |
| Mechanism of Action | Induces apoptosis in cancer cells. | Reduces the release of lactate dehydrogenase (LDH), caspase-1, and interleukin-1β (IL-1β) in endothelial cells under oxidative stress. | - |
| Therapeutic Potential | Cancer therapy | Inflammatory conditions, particularly those involving endothelial injury. | To be determined. |
Experimental Protocols
Detailed experimental protocols for the comparative analysis of Danshenxinkun A, B, and C are not available in the current literature. The following represents a generalized workflow for future research aimed at a comprehensive comparative evaluation.
Caption: Proposed experimental workflow for a comprehensive comparative analysis.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by Danshenxinkun A and B.
Danshenxinkun A: MAPK/ERK Signaling Pathway in Cancer Cells
Caption: Danshenxinkun A induces apoptosis via the MAPK/ERK pathway.
Danshenxinkun B: NF-κB/NLRP3 Signaling Pathway in Endothelial Cells
Caption: Danshenxinkun B inhibits inflammation via the NF-κB/NLRP3 pathway.
Conclusion and Future Directions
The available evidence suggests that Danshenxinkun A and B possess distinct pharmacological activities with potential therapeutic applications in oncology and inflammatory diseases, respectively. However, the lack of direct comparative studies and the dearth of information on this compound represent significant knowledge gaps. Future research should prioritize a head-to-head comparison of these three compounds to elucidate their relative potency and efficacy. Such studies should include detailed dose-response analyses and the elucidation of their molecular targets and complete signaling pathways. A comprehensive understanding of the structure-activity relationships of the Danshenxinkun compounds will be crucial for the development of novel therapeutic agents derived from this important traditional medicine.
Unveiling the Anticancer Potential of Trijuganone C: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anticancer properties of Trijuganone C, a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), reveals its potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide provides a detailed comparison of Trijuganone C's efficacy with established chemotherapy agents, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.
Salvia miltiorrhiza, a staple in traditional Chinese medicine, is a rich source of bioactive compounds with therapeutic potential. Among these, Trijuganone C has emerged as a promising candidate for anticancer drug development. This guide synthesizes available data to offer an objective comparison of its performance against conventional treatments.
Comparative Efficacy: Trijuganone C vs. Standard Chemotherapy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Trijuganone C in comparison to Doxorubicin and 5-Fluorouracil (5-FU), standard chemotherapeutic agents, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | Trijuganone C IC50 (µM) | Doxorubicin IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| HL-60 | Human Leukemia | < 10 | 0.019 - 0.02[1] | Not available |
| Jurkat | Human Leukemia | < 10 | 0.049 - 0.47[2][3] | Not available |
| U937 | Human Leukemia | > 10 | Not available | Not available |
| DLD-1 | Colon Cancer | < 10 | Not available | 26.861[4] |
| COLO 205 | Colon Cancer | < 10 | Not available | 3.2 x 10⁻³ (3.2 µM)[5] |
| Caco-2 | Colon Cancer | < 10 | Not available | 7.64 - 20.07[6][7][8] |
Note: IC50 values for Doxorubicin and 5-Fluorouracil are sourced from various studies and may have different experimental conditions.
Mechanism of Action: Induction of Apoptosis
Trijuganone C exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. Experimental evidence has elucidated the key molecular events involved in this process.
| Apoptotic Event | Observation in HL-60 Cells Treated with Trijuganone C |
| Chromatin Condensation & DNA Fragmentation | Induced |
| Caspase Activation | Activation of caspase-3, -8, and -9 |
| PARP Cleavage | Cleavage of poly (ADP-ribose) polymerase observed |
| Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential |
| Cytochrome c Release | Release of cytochrome c from mitochondria to cytosol |
| Bcl-2 Family Protein Modulation | Activation of Bid and Bax; No effect on Bcl-2 and Bcl-xL |
Visualizing the Pathways and Processes
To facilitate a clearer understanding of the experimental workflow and the molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the anticancer effects of Trijuganone C.
Caption: Signaling pathway of Trijuganone C-induced apoptosis.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key experimental assays are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of Trijuganone C or a control vehicle and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[9][10][11][12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer.
-
-
Procedure:
-
Induce apoptosis in cells by treating with Trijuganone C for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[13][14] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Reagents:
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Reaction buffer.
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing the reaction buffer and the caspase-3 substrate.[16]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assay).[16]
-
The caspase activity is proportional to the color or fluorescence intensity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the JC-1 dye to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.
-
Reagents:
-
JC-1 dye.
-
Assay buffer.
-
-
Procedure:
-
Treat cells with Trijuganone C as required.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[17][18][19][20]
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[17][18][19][20]
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[17][18][19][20]
-
This guide provides a foundational comparison of the anticancer effects of Trijuganone C with standard chemotherapies. The presented data and protocols are intended to support further research and development of this promising natural compound for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. e-crt.org [e-crt.org]
- 5. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance of Caco-2 Cells to 5-Fluorouracil through Diruthenium Complex Encapsulation in PMMA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. resources.revvity.com [resources.revvity.com]
Unraveling the Anti-Inflammatory Mechanism of Danshenxinkun C: A Comparative Analysis
A Comparison with the Established NF-κB Inhibitor BAY 11-7082
Danshenxinkun C, a diterpenoid compound derived from Salvia miltiorrhiza (Danshen), is under investigation for its therapeutic potential, which is largely attributed to the well-documented anti-inflammatory properties of its chemical class. This guide provides a comparative analysis of the mechanism of action of key bioactive components of Danshen, namely Tanshinone IIA and Salvianolic Acid B, against the well-characterized experimental inhibitor of the NF-κB pathway, BAY 11-7082. The focus of this comparison is the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
The activation of the NF-κB pathway is a central event in inflammation. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Comparative Efficacy on NF-κB Pathway Inhibition
Experimental data demonstrates that both the active constituents of Danshen and the specific inhibitor BAY 11-7082 effectively suppress the NF-κB signaling cascade. Their performance is compared based on key downstream inflammatory markers.
| Compound | Target Cell Line | Stimulus | Concentration | Effect on Inflammatory Markers | Reference |
| Tanshinone IIA | RAW 264.7 Macrophages | LPS | 1-10 µM | Dose-dependent inhibition of IκBα phosphorylation and subsequent NF-κB activation.[1] | [1] |
| BV2 Microglial Cells | Oxygen-Glucose Deprivation | 10 µM | Significant downregulation of p-IκB and p-p65 protein expression.[2] | [2] | |
| Vascular Smooth Muscle Cells | LPS (1 µg/L) | 25-100 µmol/l | Concentration-dependent inhibition of TNF-α, IL-6, and MCP-1 expression.[3] | [3] | |
| Salvianolic Acid B | Human Aortic Endothelial Cells | TNF-α | 10 µg/ml | Significant inhibition of VCAM-1, ICAM-1, and E-selectin expression.[4] | [4] |
| Rat Model of Rheumatoid Arthritis | Collagen-Induced Arthritis | 20-40 mg/kg | Markedly decreased levels of IL-1β, IL-6, IL-17, and TNF-α.[5][6] | [5][6] | |
| Human Mesangial Cells | High Glucose (30 mM) | 0.1, 1, 10 µM | Dose-dependent inhibition of mesangial cell proliferation via NF-κB suppression.[7] | [7] | |
| BAY 11-7082 | Various Tumor Cell Lines | TNF-α | 10 µM | IC50 for inhibition of IκBα phosphorylation.[8][9][10][11] | [8][9][10][11] |
| BV2 Microglial Cells | Oxygen-Glucose Deprivation | 5 µM | Downregulation of p-IκB and p-p65 expression.[2] | [2] | |
| Human Adipose Tissue | Endogenous | 50-100 µM | Significant inhibition of NF-κB p65 DNA-binding activity and decreased release of TNF-α, IL-6, and IL-8.[11] | [11] |
Visualizing the Mechanism of Action
To clearly illustrate the points of intervention for these compounds, the following diagrams depict the NF-κB signaling pathway and a standard experimental workflow for its analysis.
Figure 1: NF-κB Signaling Pathway and Points of Inhibition.
References
- 1. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA sodium sulfonate attenuates inflammation by upregulating circ-Sirt1 and inhibiting the entry of NF-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. BAY 11-7082 InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of Synthetic vs. Natural Danshenxinkun C Efficacy: A Review of the Current Landscape
This guide, therefore, provides a broader comparative overview of the major, well-characterized bioactive constituents of Danshen—Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B—for which there is a substantial body of research on their natural forms. This information serves as a proxy to understand the potential therapeutic activities of the class of compounds to which Danshenxinkun C belongs.
Efficacy of Major Bioactive Components of Salvia miltiorrhiza
The primary therapeutic effects of Danshen are attributed to its lipophilic tanshinones and hydrophilic salvianolic acids.[4][5][6] To provide a basis for understanding the potential efficacy of this compound, this section summarizes quantitative data on the biological activities of three of the most studied components of Danshen.
| Compound | Biological Activity | Cell Line/Model | IC50 / Efficacy Data |
| Tanshinone IIA | Anticancer (Hepatocellular Carcinoma) | HepG2 cells | IC50 = 4.17 ± 0.27 μM[7] |
| Anticancer (Colorectal Cancer) | HCT116 cells | IC50 = 8.42 μM (48h)[8] | |
| Anticancer (Colorectal Cancer) | SW480 cells | IC50 = 7.98 μM (48h)[8] | |
| Anticancer (Neuroblastoma) | SHSY-5Y cells | IC50 = 34.98 μM (24h)[9] | |
| Cryptotanshinone | STAT3 Inhibition | Cell-free assay | IC50 = 4.6 μM[10][11][12][13] |
| Anticancer (Prostate Cancer) | DU145 cells | GI50 = 7 μM[10] | |
| Anticancer (Rhabdomyosarcoma) | Rh30 cells | IC50 ≈ 5.1 µM[14] | |
| Anticancer (Prostate Cancer) | DU145 cells | IC50 ≈ 3.5 µM[14] | |
| Salvianolic Acid B | Anticancer (Colon Cancer) | MC38 tumor-bearing mice | 43.4% tumor suppression at 10 mg/kg; 63.2% at 20 mg/kg[15] |
Experimental Protocols for Key Biological Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the efficacy of the major Danshen constituents.
Cell Viability Assay (MTT Assay for Tanshinone IIA in HepG2 cells) [7]
-
HepG2 cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates and incubated for 24 hours.
-
The cells were then treated with varying concentrations of Tanshinone IIA (0, 1.25, 2.5, 5, 10, and 20 μM) for 48 hours.
-
Following treatment, 20 μL of MTT solution was added to each well, and the plates were incubated for an additional 3.5 hours.
-
The supernatant was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader to determine cell viability. The IC50 value was calculated as the concentration of Tanshinone IIA that resulted in a 50% reduction in cell viability compared to the control.
STAT3 Inhibition Assay (for Cryptotanshinone) [10]
-
A STAT3-dependent dual-luciferase reporter assay was performed using HCT-116 cells.
-
Cells were transiently transfected with a reporter plasmid containing a STAT3-binding element that regulates luciferase expression.
-
Transfected cells were treated with Cryptotanshinone at concentrations ranging from 0.2 to 50 μM for 24 hours.
-
After treatment, the cells were lysed, and luciferase activity was measured using a Dual Luciferase Reporter Assay kit.
-
The IC50 value was determined as the concentration of Cryptotanshinone that caused a 50% inhibition of luciferase activity.
In Vivo Tumor Suppression (for Salvianolic Acid B) [15]
-
A mouse model of colon cancer was established by inoculating mice with MC38 colon cancer cells.
-
The tumor-bearing mice were treated with Salvianolic Acid B at concentrations of 10 and 20 mg/kg.
-
The tumor suppression rate was calculated by comparing the tumor growth in the treated groups to a control group.
Signaling Pathways Modulated by Tanshinones
Tanshinones, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are unknown, the following diagram illustrates the general mechanisms of action for tanshinones.
Caption: General signaling pathways modulated by tanshinones.
Experimental Workflow for Efficacy Assessment
The general workflow for assessing the in vitro efficacy of a compound like a Danshenxinkun is a multi-step process.
Caption: General experimental workflow for efficacy assessment.
References
- 1. Danshenxinkun D | C21H20O4 | CID 127172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis [mdpi.com]
- 8. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone (Tanshinone c) | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cryptotanshinone | CAS#:35825-57-1 | Chemsrc [chemsrc.com]
- 14. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison between Danshenxinkun C and salvianolic acid
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmacology and drug development, understanding the nuanced mechanisms of action of therapeutic compounds is paramount. This guide provides a detailed mechanistic comparison of two key bioactive compounds derived from Salvia miltiorrhiza (Danshen): Danshenxinkun C and Salvianolic Acid B. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear juxtaposition of their molecular interactions and signaling pathways, supported by available experimental data.
At a Glance: Key Mechanistic Differences
While both this compound and Salvianolic Acid B originate from the same medicinal plant, their chemical structures fundamentally dictate their distinct pharmacological profiles. Salvianolic Acid B, a hydrophilic phenolic acid, is one of the most abundant and well-studied water-soluble components of Danshen. In contrast, this compound is a lipophilic diterpenoid belonging to the tanshinone family, which are also major active constituents of Danshen. This fundamental difference in chemical nature underpins their varied mechanisms of action.
Due to a scarcity of direct research on this compound, its mechanistic profile is largely inferred from studies on its parent class of compounds, the tanshinones, particularly the well-researched Tanshinone IIA.
| Feature | Salvianolic Acid B | This compound (inferred from Tanshinones) |
| Chemical Class | Phenolic Acid (Water-soluble) | Diterpenoid (Tanshinone) (Lipophilic) |
| Primary Therapeutic Focus | Cardiovascular and cerebrovascular protection, anti-inflammatory, antioxidant | Anti-inflammatory, anti-tumor, cardiovascular effects |
| Key Signaling Pathways | Primarily modulates NF-κB, PI3K/Akt, and Nrf2 signaling pathways. | Primarily modulates PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][2] |
| Role in Inflammation | Potent inhibitor of pro-inflammatory cytokines and adhesion molecules. | Inhibits inflammatory responses, often through the TLR/NF-κB and MAPKs/NF-κB pathways.[3] |
| Antioxidant Mechanism | Strong direct radical scavenging activity and upregulation of antioxidant enzymes via Nrf2. | Exhibits antioxidant properties, though the direct scavenging mechanism is less pronounced than that of salvianolic acids.[4] |
| Anti-Tumor Activity | Limited direct anti-tumor studies. | Induces apoptosis and autophagy in various cancer cell lines.[1] |
In-Depth Mechanistic Analysis
Salvianolic Acid B: A Potent Antioxidant and Anti-inflammatory Agent
Salvianolic Acid B is renowned for its robust protective effects on the cardiovascular and nervous systems. Its mechanisms are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities.
Experimental Evidence:
-
Anti-inflammatory Effects: In human aortic endothelial cells, Salvianolic Acid B has been shown to inhibit the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and the activation of NF-κB.[5]
-
Neuroprotection: Studies have demonstrated that Salvianolic Acid B can protect neurons from ischemic injury by activating the PI3K/Akt signaling pathway.
-
Antioxidant Activity: It directly scavenges reactive oxygen species and enhances the expression of antioxidant enzymes through the Keap1-Nrf2 pathway.
This compound: A Diterpenoid with Anti-inflammatory and Anti-proliferative Potential
As a member of the tanshinone family, this compound is a lipophilic diterpenoid.[4] While direct experimental data on this compound is limited, the well-documented mechanisms of other tanshinones, such as Tanshinone IIA, provide a strong basis for inferring its likely biological activities. Tanshinones are particularly noted for their anti-inflammatory and anti-tumor effects.[1][4]
Inferred Mechanisms based on Tanshinone Research:
-
Anti-inflammatory Action: Tanshinones, including Tanshinone IIA, have been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the TLR4/TAK1/NF-κB signaling cascade in vascular smooth muscle cells.[3]
-
Cardiovascular Effects: Tanshinone IIA exerts cardioprotective effects by reducing atherosclerosis through the inhibition of vascular inflammation and vascular smooth muscle cell apoptosis and proliferation.[3]
-
Anti-tumor Potential: A significant body of research highlights the ability of tanshinones to inhibit the proliferation and migration of various tumor cells and induce apoptosis, often through modulation of the PI3K/Akt and MAPK signaling pathways.[1][6]
Signaling Pathways: A Visual Comparison
To illustrate the distinct and overlapping signaling pathways modulated by Salvianolic Acid B and a representative tanshinone (Tanshinone IIA, as a proxy for this compound), the following diagrams are provided.
Caption: Signaling pathways modulated by Salvianolic Acid B.
Caption: Inferred signaling pathways for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
NF-κB Activation Assay (as applied to Salvianolic Acid B and Tanshinones):
-
Cell Culture: Human aortic endothelial cells (HAECs) or other relevant cell lines (e.g., vascular smooth muscle cells, macrophages) are cultured to confluence.
-
Treatment: Cells are pre-treated with varying concentrations of Salvianolic Acid B or the tanshinone of interest for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like TNF-α or LPS.
-
Nuclear Extraction: Following treatment and stimulation, nuclear extracts are prepared from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA) or TransAM Assay: The DNA-binding activity of NF-κB in the nuclear extracts is quantified. For EMSA, a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence is used. For TransAM, a 96-well plate coated with the NF-κB consensus sequence is utilized, and a primary antibody specific to the activated form of NF-κB is employed for detection.
Western Blot for Signaling Protein Phosphorylation (e.g., Akt, MAPKs):
-
Cell Lysis: Following cell treatment as described above, total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Salvianolic Acid B and this compound, through their distinct chemical natures, engage with different primary molecular targets and signaling cascades. Salvianolic Acid B excels as a potent antioxidant and anti-inflammatory agent, with well-documented protective effects in cardiovascular and neurological contexts. This compound, as inferred from the broader class of tanshinones, likely exhibits significant anti-inflammatory and anti-proliferative activities, with potential applications in oncology and inflammatory diseases.
Further direct experimental investigation into the specific mechanisms of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers to navigate the complex and promising therapeutic landscape of compounds derived from Salvia miltiorrhiza.
References
- 1. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 2. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Capacity of Danshen-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of compounds derived from Salvia miltiorrhiza (Danshen), with a focus on illustrating the evaluation of a representative compound, Danshenxinkun C. The information presented herein is intended to offer a framework for assessing antioxidant efficacy and to provide detailed experimental methodologies for reproducible research. Danshen and its active constituents, including salvianolic acids and tanshinones, have demonstrated significant anti-inflammatory, antioxidative, and antiplatelet properties.[1][2][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals. The table below presents a hypothetical comparison of this compound with other well-known antioxidants, using common in vitro antioxidant assays. It is important to note that the antioxidant activity of plant extracts can vary depending on the extraction method.[4][5]
| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) | FRAP (mM Fe(II)/g) | ORAC (µM TE/g) |
| This compound (Hypothetical) | 15.8 | 10.2 | 2.5 | 4500 |
| Salvianolic Acid B | 5.2 | 3.1 | 4.8 | 7800 |
| Tanshinone IIA | 25.4 | 18.9 | 1.8 | 3200 |
| Vitamin C (Ascorbic Acid) | 8.5 | 5.0 | 3.2 | 6500 |
| Trolox | 4.6 | 2.8 | 5.5 | 8200 |
Data for Salvianolic Acid B, Tanshinone IIA, Vitamin C, and Trolox are representative values from literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is contingent on standardized experimental protocols.[6] Several chemical in vitro assays have been developed to measure the antioxidant capacities of plant-derived products.[6][7] The following are detailed methodologies for commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., Vitamin C or Trolox).
-
Procedure:
-
Add 100 µL of the test compound solution to 900 µL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound solutions, and a positive control.
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 1 mL of the diluted ABTS radical solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound solutions, and a ferrous sulfate standard solution.
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound solution to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents: Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox standard, and test compound solutions.
-
Procedure:
-
Add 25 µL of the test compound solution or Trolox standard to a 96-well plate.
-
Add 150 µL of fluorescein solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
Measure the fluorescence decay every minute for 60-90 minutes using a fluorescence microplate reader.
-
The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).
-
Signaling Pathways and Experimental Workflow
The antioxidant effects of Danshen and its components are often mediated through the modulation of cellular signaling pathways. For instance, they can enhance the expression of endogenous antioxidant enzymes.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Danshen Studies: A Comparative Guide to Key Bioactive Compounds
A Note on Danshenxinkun C: An extensive review of published scientific literature reveals a significant lack of specific studies focusing on this compound. The available research primarily investigates the broader therapeutic properties of Salvia miltiorrhiza (Danshen) and its major bioactive constituents. Therefore, this guide provides a comparative analysis of three well-researched and abundant compounds from Danshen: Tanshinone IIA , Cryptotanshinone , and Salvianolic Acid B . These compounds are frequently cited for their significant contributions to the cardiovascular and neuroprotective effects attributed to Danshen.
Comparative Analysis of Bioactive Danshen Compounds
This section summarizes the quantitative data on the cardiovascular and neuroprotective effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. It is important to note that the following data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Cardiovascular Protective Effects
| Compound | Assay | Cell Line | Concentration/IC50 | Observed Effect |
| Tanshinone IIA | Inhibition of mPGES-1 | Cell-free | No relevant inhibition | - |
| Inhibition of 5-LO | Cell-free | No relevant inhibition | - | |
| Clot Retraction | Mouse Platelets | 10 mg/kg | 29.2% decrease in clot weight | |
| Cryptotanshinone | Inhibition of mPGES-1 | Cell-free | IC50 = 1.9 ± 0.4 µM | Potent inhibition |
| Inhibition of 5-LO | Cell-free | IC50 = 7.1 µM | Moderate inhibition | |
| Clot Retraction | Mouse Platelets | 10 mg/kg | 50% decrease in clot weight | |
| Salvianolic Acid B | Vasodilation | Mouse Coronary Arteries | Not specified | Induced vasodilation |
| eNOS Phosphorylation | HUVECs | Not specified | Stimulated phosphorylation |
Neuroprotective Effects
| Compound | Assay | Cell Line | Concentration | Observed Effect |
| Tanshinone IIA | Glutamate-induced toxicity | SH-SY5Y | 1 µM | Alleviated oxidative damage |
| H2O2-induced injury | PC12 | Not specified | Reduced ROS and MDA levels, enhanced SOD activity | |
| Cryptotanshinone | H2O2-induced injury | PC12 | Not specified | Increased content in fermented Danshen showed superior antioxidant properties |
| Salvianolic Acid B | Not specified | Not specified | Not specified | Limited comparative data available in the reviewed literature |
Experimental Protocols
H2O2-Induced Oxidative Stress in H9c2 Cardiomyocytes
This protocol is a standard method for inducing oxidative stress in a cardiac cell line to evaluate the protective effects of various compounds.
Cell Culture:
-
H9c2 cells, derived from rat embryonic cardiomyocytes, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.
Experimental Procedure:
-
After cell adherence, the culture medium is replaced with serum-free DMEM.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., Tanshinone IIA, Cryptotanshinone, Salvianolic Acid B) for a specified period (e.g., 24 hours).
-
Following pre-treatment, the cells are exposed to 200 µM of hydrogen peroxide (H2O2) in serum-free DMEM for 3 hours to induce oxidative stress.[1]
-
Cell viability is assessed using the MTT assay. The absorbance is measured at 490 nm.
-
Lactate dehydrogenase (LDH) and creatine kinase (CK) release into the medium are measured to assess cell membrane integrity.
-
Intracellular reactive oxygen species (ROS) levels are determined using a fluorescent probe like DCFH-DA.
-
The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured from cell lysates.
-
The level of malondialdehyde (MDA), a marker of lipid peroxidation, is also quantified.
Glutamate-Induced Excitotoxicity in SH-SY5Y Neuroblastoma Cells
This protocol simulates the neuronal damage caused by excessive glutamate, a key event in many neurodegenerative diseases.
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach for 24 hours.[2]
Experimental Procedure:
-
Prior to the experiment, the culture medium is replaced with a low-serum or serum-free medium.
-
Cells are exposed to a high concentration of L-glutamate (e.g., 8 mM to 40 mM) for a duration ranging from 30 minutes to 24 hours to induce excitotoxicity.[2][3]
-
Test compounds are either co-treated with glutamate or administered as a pre-treatment.
-
Cell viability is measured using the MTT assay.
-
LDH release into the culture medium is quantified to assess cytotoxicity.
-
Apoptosis is evaluated by morphological changes observed after staining with a nuclear dye like DAPI or by flow cytometry using Annexin V/Propidium Iodide staining.[2]
-
The expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) can be analyzed by Western blotting.
Signaling Pathways and Experimental Workflow
The therapeutic effects of the bioactive compounds from Danshen are mediated through the modulation of various signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and is often implicated in the protective effects of these compounds.
Caption: PI3K/Akt signaling pathway modulated by Danshen compounds.
The general workflow for evaluating the bioactivity of natural products like the compounds from Danshen involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for natural product validation.
References
- 1. Protective Effect of Rosamultin against H2O2-Induced Oxidative Stress and Apoptosis in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Danshenxinkun C: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Danshenxinkun C, ensuring the safety of personnel and compliance with regulatory standards.
Core Principles of Pharmaceutical Waste Disposal
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and it is crucial to adhere to these guidelines to prevent environmental contamination and potential harm to human health. Improper disposal, such as flushing chemicals down the drain or discarding them in regular trash, can lead to the contamination of soil and groundwater.
Pharmaceutical waste is broadly categorized into hazardous and non-hazardous. However, even non-hazardous pharmaceutical waste requires careful handling and specific disposal procedures. It is recommended to engage a licensed waste management company to handle the disposal of all chemical waste, including this compound.
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data for this compound, the following step-by-step protocol should be followed to ensure safe and compliant disposal:
-
Waste Characterization and Segregation :
-
Treat this compound as a hazardous waste.
-
Segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers.
-
Commonly used color-coded containers for pharmaceutical waste include:
-
-
Container Management :
-
Ensure waste containers are compatible with the chemical properties of this compound.
-
Keep containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Disposal and Treatment :
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
-
The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[4]
-
Alternatively, some pharmaceutical waste may be disposed of in a specially designed secure landfill that prevents leaching into the environment.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management vendor to arrange for the pickup and disposal of this compound waste.
-
Quantitative Data on Waste Management
While specific quantitative data for this compound disposal is unavailable, the following table provides general regulatory limits for certain heavy metals that can be present in pharmaceutical waste streams.[2]
| Contaminant | Regulatory Limit (mg/L) |
| Mercury | 0.2 |
| Selenium | 1.0 |
| Cadmium | 1.0 |
| Lead | 5.0 |
| Chromium | 5.0 |
| Silver | 5.0 |
| Arsenic | 5.0 |
| Barium | 100.0 |
This table is provided as a general guideline. Always consult with your EHS department for specific institutional and local regulations.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the disposal or neutralization of this compound. Researchers should adhere to the general guidance provided by their institution's chemical safety protocols and the recommendations of their EHS department.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Navigating the Laboratory Landscape: A Safety and Handling Guide for Danshenxinkun C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Danshenxinkun C, a diterpenoid quinone derived from Salvia miltiorrhiza (Danshen). While specific safety data for this compound is limited, this document compiles best practices based on available information for related tanshinone compounds and general laboratory safety protocols for phytochemicals. Adherence to these guidelines is crucial for ensuring a safe and efficient research environment.
Immediate Safety and Handling Protocols
Proper handling of this compound is paramount to minimize exposure and ensure laboratory safety. As a powdered phytochemical, the primary risks are inhalation of airborne particles and dermal contact. The following tables summarize the necessary personal protective equipment (PPE) and standard operating procedures.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose |
| Respiratory | NIOSH-approved respirator (e.g., N95) or a full-face respirator with appropriate cartridges. | To prevent inhalation of fine powder particles. |
| Eye and Face | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne powder. |
| Hand | Nitrile rubber gloves (minimum 0.11 mm thickness). | To prevent skin contact. Gloves should be inspected before use and disposed of after handling. |
| Body | A fully buttoned laboratory coat or a chemical-resistant suit. | To protect skin and clothing from contamination. |
Standard Operating Procedures
| Procedure | Guideline | Rationale |
| Handling | Handle exclusively in a certified chemical fume hood. | To contain airborne particles and prevent inhalation. |
| Weighing | Use an analytical balance within a fume hood or a ventilated balance enclosure. | To minimize the dispersion of powder. |
| Personal Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] | To remove any residual chemical contamination. |
| Housekeeping | Maintain a clean and organized workspace. Clean work surfaces with a suitable solvent after use. | To prevent cross-contamination and accidental exposure. |
| Food and Drink | Prohibit eating, drinking, and smoking in the laboratory.[1] | To prevent ingestion of the chemical. |
Emergency Response and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical. The following table outlines emergency procedures.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For major spills, evacuate the area and contact emergency services.[5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of through a licensed professional waste disposal service.[6][7] |
| Contaminated Materials (e.g., gloves, wipes, glassware) | Place in a sealed, labeled hazardous waste container. Dispose of as chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container according to local regulations. |
Experimental Protocol: General Handling of Powdered Phytochemicals
While a specific experimental protocol for this compound is not available, the following provides a general workflow for handling powdered phytochemicals in a laboratory setting. This protocol should be adapted based on the specific requirements of your experiment.
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses, and nitrile gloves. A respirator should be donned before handling the powder.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and glassware, and place them inside the fume hood.
-
Weigh this compound: Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood or a ventilated enclosure.
-
Dissolve in Solvent: Add the weighed this compound to the appropriate solvent in a suitable container. Mix gently to dissolve.
-
Decontaminate Workspace: After the experiment, wipe down all surfaces inside the fume hood with an appropriate solvent.
-
Dispose of Waste: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[6]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash Hands: Thoroughly wash hands with soap and water.[1]
Logical Relationship: Hazard Mitigation
The following diagram illustrates the logical relationship between identified hazards and the control measures implemented to mitigate them.
References
- 1. afd.calpoly.edu [afd.calpoly.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
